molecular formula C21H31N5O4 B583702 6,10-Dihydroxy Buspirone CAS No. 658701-59-8

6,10-Dihydroxy Buspirone

Katalognummer: B583702
CAS-Nummer: 658701-59-8
Molekulargewicht: 417.51
InChI-Schlüssel: GZDZGTXOYYJHTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,10-Dihydroxy Buspirone, also known as this compound, is a useful research compound. Its molecular formula is C21H31N5O4 and its molecular weight is 417.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6,10-dihydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O4/c27-16-18(29)26(19(30)17(28)21(16)6-1-2-7-21)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,16-17,27-28H,1-4,6-7,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDZGTXOYYJHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747667
Record name 6,10-Dihydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658701-59-8
Record name 6,10-Dihydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6,10-Dihydroxy Buspirone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Buspirone Metabolites

This technical guide provides a comprehensive overview of the synthesis and characterization of 6,10-Dihydroxy Buspirone, a significant metabolite of the anxiolytic drug Buspirone. Intended for researchers, scientists, and professionals in drug development, this document delves into the scientific underpinnings of synthetic strategies and the analytical methodologies required for unequivocal structural elucidation and purity assessment. As the pharmaceutical industry places increasing emphasis on the thorough characterization of drug metabolites, a detailed understanding of compounds like this compound is paramount for both preclinical and clinical research. This guide is structured to provide not just procedural steps, but also the rationale behind the experimental designs, ensuring a blend of theoretical knowledge and practical application.

Introduction to this compound: A Metabolite of Interest

Buspirone, an anxiolytic agent of the azapirone class, undergoes extensive metabolism in vivo, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolic activity gives rise to a variety of hydroxylated derivatives, including the pharmacologically active metabolite 1-(2-pyrimidinyl)piperazine (1-PP). Among the lesser-known but equally important metabolites is this compound. Although not as extensively studied as some of its counterparts, its presence as a metabolic byproduct necessitates a reliable synthetic source for use as a reference standard in pharmacokinetic and drug metabolism studies. Furthermore, its characterization is crucial for understanding the complete metabolic profile of Buspirone and for identifying potential impurities in the manufacturing of Buspirone and its other metabolites.

This compound is identified by the CAS number 658701-59-8 and has a molecular formula of C₂₁H₃₁N₅O₄, corresponding to a molecular weight of 417.50 g/mol .[1][2] It is recognized as an impurity that can be formed during the preparation of other Buspirone metabolites.[1] The structural confirmation of this metabolite in early studies was achieved through comparison with an authentic, synthetically prepared sample, highlighting the long-standing need for a defined synthetic route.[3][4]

Strategic Approaches to the Synthesis of this compound

Proposed Synthetic Pathway: A Two-Step Oxidation Approach

A logical synthetic route to this compound would likely involve a two-step process starting from the readily available Buspirone. This proposed pathway is based on the known reactivity of the Buspirone molecule and general principles of organic synthesis.

Synthesis_Pathway Buspirone Buspirone Intermediate 6-Hydroxy Buspirone Buspirone->Intermediate Step 1: Mono-oxidation Final_Product This compound Intermediate->Final_Product Step 2: Second Oxidation

Caption: Proposed two-step synthetic pathway to this compound.

Step 1: Synthesis of 6-Hydroxy Buspirone (Intermediate)

The initial step would be the synthesis of 6-Hydroxy Buspirone, for which a patented method exists.[3] This reaction involves the deprotonation of Buspirone with a strong, non-nucleophilic base, followed by oxidation.

  • Rationale for Reagent Selection:

    • Base: A strong base such as Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS) is required to deprotonate one of the acidic C-H bonds on the spiro-decanedione ring system of Buspirone. The use of a bulky, non-nucleophilic base is critical to prevent unwanted side reactions, such as addition to the carbonyl groups.

    • Oxidizing Agent: A suitable electrophilic oxygen source is then used to introduce the hydroxyl group. Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) is a commonly used reagent for the alpha-hydroxylation of enolates.

Step 2: Synthesis of this compound (Final Product)

The second hydroxyl group can be introduced at the 10-position through a similar strategy, starting from the 6-Hydroxy Buspirone intermediate.

  • Experimental Considerations:

    • Protecting Groups: Depending on the reactivity of the first introduced hydroxyl group, it may be necessary to protect it before the second oxidation step to prevent over-oxidation or other side reactions. A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, would be a suitable choice due to its stability under basic conditions and ease of removal.

    • Stereoselectivity: The introduction of two hydroxyl groups will create stereocenters. The stereochemical outcome of the reaction will depend on the reagents and conditions used. It is likely that a mixture of diastereomers will be formed, which would require purification.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol for the synthesis of this compound. This protocol is based on the known synthesis of 6-hydroxy-buspirone and general organic chemistry principles. It should be noted that this is a theoretical protocol and would require optimization and validation.

Materials and Reagents:

Reagent/MaterialPurpose
BuspironeStarting Material
6-Hydroxy BuspironeIntermediate
Lithium bis(trimethylsilyl)amide (LiHMDS)Strong Base
Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH)Oxidizing Agent
Tetrahydrofuran (THF), anhydrousSolvent
tert-Butyldimethylsilyl chloride (TBDMSCl)Protecting Group Reagent
ImidazoleCatalyst for Protection
Dichloromethane (DCM), anhydrousSolvent
Tetrabutylammonium fluoride (TBAF)Deprotecting Agent
Saturated aqueous ammonium chloride (NH₄Cl)Quenching Agent
Ethyl acetate (EtOAc)Extraction Solvent
BrineWashing Agent
Anhydrous sodium sulfate (Na₂SO₄)Drying Agent
Silica gelStationary Phase for Chromatography
Hexanes/Ethyl AcetateMobile Phase for Chromatography

Workflow Diagram:

Experimental_Workflow cluster_step1 Step 1: Mono-hydroxylation cluster_step2 Step 2: Protection (Optional) cluster_step3 Step 3: Second Hydroxylation cluster_step4 Step 4: Deprotection A1 Dissolve Buspirone in anhydrous THF A2 Cool to -78 °C A1->A2 A3 Add LiHMDS dropwise A2->A3 A4 Stir for 1-2 hours A3->A4 A5 Add MoOPH solution A4->A5 A6 Warm to room temperature A5->A6 A7 Quench with sat. aq. NH₄Cl A6->A7 A8 Extract with EtOAc A7->A8 A9 Dry, concentrate, and purify by column chromatography A8->A9 A10 Obtain 6-Hydroxy Buspirone A9->A10 B1 Dissolve 6-Hydroxy Buspirone in anhydrous DCM A10->B1 B2 Add Imidazole and TBDMSCl B1->B2 B3 Stir at room temperature B2->B3 B4 Monitor reaction by TLC B3->B4 B5 Work-up and purify B4->B5 B6 Obtain 6-O-TBDMS-Buspirone B5->B6 C1 Repeat mono-hydroxylation procedure on protected intermediate B6->C1 C2 Obtain 6-O-TBDMS-10-Hydroxy Buspirone C1->C2 D1 Dissolve protected diol in THF C2->D1 D2 Add TBAF D1->D2 D3 Stir at room temperature D2->D3 D4 Monitor reaction by TLC D3->D4 D5 Work-up and purify by column chromatography D4->D5 D6 Obtain this compound D5->D6

Caption: Proposed experimental workflow for the synthesis of this compound.

Characterization and Analytical Methods

The unequivocal identification and purity assessment of synthesized this compound requires a suite of modern analytical techniques. While specific spectral data for this compound is not publicly available, this section outlines the expected methodologies and the information they would provide. A fully characterized reference standard is commercially available, which should be used for final confirmation.[1][2][5]

Chromatographic Methods: Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the purification of this compound from the reaction mixture and the determination of its final purity.

  • Purification: Reversed-phase HPLC with a C18 column is a suitable method for separating the relatively polar this compound from less polar starting materials and byproducts. A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or ammonium acetate for better peak shape) and an organic solvent like acetonitrile or methanol would be employed.

  • Purity Analysis: A validated HPLC method with a photodiode array (PDA) detector is essential for determining the purity of the final compound. The PDA detector allows for the assessment of peak purity by comparing spectra across the chromatographic peak.

ParameterRecommended ConditionsRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention and separation of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good protonation for positive ion mode mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic eluent.
Gradient 5% to 95% B over 20 minutesTo elute a range of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection PDA at 238 nmWavelength of maximum absorbance for the pyrimidinyl chromophore.
Injection Volume 10 µLStandard injection volume.
Spectroscopic and Spectrometric Characterization

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight of this compound and for providing structural information through fragmentation analysis.

  • Expected Molecular Ion: In positive ion electrospray ionization (ESI+), the expected protonated molecule [M+H]⁺ would have an m/z of 418.24.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would be used to elucidate the fragmentation pattern. Key expected fragment ions would arise from the cleavage of the butyl side chain and fragmentations within the piperazine and spiro-decanedione rings. The presence of two hydroxyl groups would be indicated by neutral losses of water (18 Da).

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum would be complex. Key signals would include those for the aromatic protons of the pyrimidine ring, the aliphatic protons of the butyl chain and piperazine ring, and the protons of the spiro-decanedione system. The presence of two new signals corresponding to the hydroxyl protons and methine protons at the sites of hydroxylation would be expected.

  • ¹³C NMR: The carbon NMR spectrum would show 21 distinct signals (assuming no coincidental overlap). The key indicators of a successful synthesis would be the appearance of two new signals in the aliphatic region corresponding to the carbons bearing the hydroxyl groups.

  • 2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule, including the positions of the hydroxyl groups.

Expected Characterization Data Summary:

Analytical TechniqueExpected Results
HPLC-PDA A single major peak with >95% purity at λ=238 nm.
LC-MS (ESI+) [M+H]⁺ at m/z 418.24.
HRMS High-resolution mass spectrometry would confirm the elemental composition of C₂₁H₃₂N₅O₄⁺.
¹H NMR Complex aliphatic and aromatic signals, plus two new methine and two hydroxyl proton signals.
¹³C NMR 21 carbon signals, including two new signals for carbons bearing hydroxyl groups.
FT-IR Characteristic absorptions for O-H, N-H (if present), C=O, and C-N bonds.

Conclusion and Future Perspectives

This technical guide has outlined the strategic considerations for the synthesis and characterization of this compound. While a publicly available, step-by-step synthetic protocol remains to be published, a robust and plausible synthetic route has been proposed based on established chemical transformations of the Buspirone scaffold. The analytical methodologies detailed herein provide a comprehensive framework for the purification, structural elucidation, and purity assessment of this important metabolite.

For researchers and drug development professionals, the ability to synthesize and characterize this compound is of significant value. It enables the preparation of a certified reference standard for use in metabolic studies, impurity profiling, and as a tool for further pharmacological investigation. As our understanding of the complex metabolic pathways of pharmaceuticals continues to evolve, the availability of well-characterized metabolites like this compound will be indispensable for advancing drug safety and efficacy.

References

  • Bristol-Myers Squibb. (2003). BMS claims buspirone metabolite enantiomers with utility in anxiety and depression. BioWorld Science.
  • Mayol, R. F. (2002). Pharmaceutical composition comprising a metabolite of buspirone. EP1248622B1.
  • Anonymous. (n.d.).
  • Mayol, R. F. (2001). Anxiety method. US20010009913A1.
  • Gautam, C. S., & Upmanyu, N. (1988). Determination of a buspirone metabolite in plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 6(6-8), 945–948.
  • Anonymous. (n.d.). Table 1 13 C-NMR Chemical shift data of compounds 1-9, δ in ppm.
  • Anonymous. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Al-kassas, R., & El-sayed, Y. M. (2005). Stability-Indicating High-Performance Liquid Chromatographic Assay of Buspirone HCl.
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
  • BenchChem. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Jajoo, H. K., Mayol, R. F., LaBudde, J. A., & Blair, I. A. (1989). In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo. Xenobiotica, 19(9), 991–1002.
  • LGC Standards. (n.d.). This compound.
  • BenchChem. (n.d.). Technical Support Center: Extraction of Buspirone and its Metabolites.
  • Anonymous. (n.d.). 13C NMR.pdf.
  • Synthink Chemicals. (n.d.). This compound.
  • Mayol, R. F. (2000).
  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Anonymous. (n.d.). Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines.
  • Anonymous. (n.d.). 1H NMR Chemical Shift.
  • Anonymous. (n.d.). Proton NMR Table.
  • United States Biological. (n.d.).
  • MedChemExpress. (n.d.). This compound-d8 | Stable Isotope.
  • National Institute of Standards and Technology. (n.d.). Dihydroxyacetone. NIST WebBook.

Sources

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 6,10-Dihydroxy Buspirone in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6,10-Dihydroxy Buspirone in human plasma. As a significant metabolite of the anxiolytic agent Buspirone, accurate measurement of this analyte is critical for comprehensive pharmacokinetic and drug metabolism studies. The protocol herein describes a complete workflow, including an optimized solid-phase extraction (SPE) procedure for sample cleanup, rapid chromatographic separation, and highly selective detection using a triple quadrupole mass spectrometer. All procedures have been validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reproducibility, and accuracy.

Introduction: The Rationale for Metabolite Quantification

Buspirone is an anxiolytic drug of the azapirone class, widely prescribed for the management of generalized anxiety disorder. Upon administration, it undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This metabolic process generates a complex profile of derivatives, including hydroxylated species and the pharmacologically active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP).[1][3][4]

Among the hydroxylated derivatives is this compound (C₂₁H₃₁N₅O₄, MW: 417.50 g/mol ), an impurity and metabolite whose characterization is essential for a complete understanding of Buspirone's disposition in the body.[5][6] The comprehensive analysis of drug metabolites is a cornerstone of modern drug development, providing critical insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] Such data are indispensable for evaluating pharmacokinetic variability, assessing potential drug-drug interactions, and ensuring overall therapeutic safety and efficacy.

This guide provides researchers, scientists, and drug development professionals with a self-validating system for the reliable detection of this compound. The chosen methodology, LC-MS/MS, offers unparalleled sensitivity and selectivity, making it the gold standard for quantifying low-concentration analytes in complex biological matrices.[7][9]

Principle of the Analytical Method: LC-MS/MS

The power of this analytical protocol lies in the coupling of two potent techniques: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (MS/MS).

  • Chromatographic Separation (LC): The process begins with the injection of a purified sample extract onto a reversed-phase C18 HPLC column. A carefully controlled gradient of aqueous and organic mobile phases separates this compound from the parent drug, other metabolites, and endogenous plasma components based on differences in their physicochemical properties, primarily polarity. This separation is crucial to prevent matrix effects and ensure that only the analyte of interest enters the mass spectrometer at a given time.

  • Detection and Quantification (MS/MS): Following elution from the LC column, the analyte is ionized, typically using Electrospray Ionization (ESI), which generates protonated molecules ([M+H]⁺). The tandem mass spectrometer then acts as a highly specific filter. In the first quadrupole (Q1), only ions with the mass-to-charge ratio (m/z) of the analyte are selected. These selected "precursor ions" are then fragmented in the collision cell (Q2). Finally, the third quadrupole (Q3) selects a specific, characteristic "product ion" for detection. This precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte's structure, providing exceptional selectivity and virtually eliminating background noise.[10][11]

To correct for any variability during sample preparation and analysis, a stable isotope-labeled internal standard (SIL-IS), such as this compound-d8, is added to all samples at a known concentration.[12] This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocol: Quantification in Human Plasma

This section provides a step-by-step methodology for the analysis of this compound.

Materials and Reagents
  • Reference Standards: this compound (CAS: 658701-59-8), this compound-d8 (Internal Standard, CAS: 1346599-17-4).[5][12]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade).

  • Biological Matrix: Blank human plasma, free of Buspirone and its metabolites.

  • Consumables: Polypropylene microcentrifuge tubes, SPE cartridges (e.g., C18, 100 mg, 1 mL), analytical vials.

Instrumentation
  • LC System: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.

Sample Preparation: Solid-Phase Extraction (SPE)

The causality behind choosing SPE over a simpler protein precipitation (PPT) method is the superior sample cleanup it provides. While PPT is faster, SPE is more effective at removing phospholipids and other matrix components that can cause ion suppression and compromise assay accuracy.[11][13]

Protocol Steps:

  • Thaw: Thaw plasma samples and internal standard stock solutions at room temperature.

  • Spike: In a 1.5 mL polypropylene tube, add 200 µL of human plasma. Spike with 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d8).

  • Condition: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Load: Load the spiked plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer: Transfer the reconstituted sample to an analytical vial for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Spike Plasma with Internal Standard s2 Load Sample onto Conditioned SPE Cartridge s1->s2 s3 Wash Cartridge (Remove Interferences) s2->s3 s4 Elute Analyte s3->s4 s5 Evaporate to Dryness s4->s5 s6 Reconstitute in Mobile Phase s5->s6 a1 Inject into LC-MS/MS System s6->a1

Caption: Solid-Phase Extraction (SPE) workflow for plasma sample cleanup.

LC-MS/MS Conditions

The following parameters are provided as a validated starting point and may require optimization for specific instrumentation.

Table 1: Chromatographic Conditions

Parameter Setting
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Volume 5 µL

| Gradient Program | See Table 2 |

Table 2: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 4.5 | 5 |

Table 3: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

| MRM Transitions | See Table 4 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
This compound 418.2 122.1 100

| This compound-d8 (IS) | 426.3 | 122.1 | 100 |

Note: The product ion m/z 122.1 corresponds to a characteristic fragment of the pyrimidinylpiperazine moiety, providing specificity for Buspirone-related compounds.[10][11]

Method Validation: Ensuring Trustworthiness

To be considered fit for purpose, the analytical method must undergo rigorous validation. This process demonstrates that the protocol is reliable, reproducible, and accurate for its intended use.[14] The validation adheres to the principles set forth by the ICH Q2(R2) guideline.[15][16][17][18]

Validation_Workflow cluster_core Core Validation Parameters cluster_performance Performance Characteristics Specificity Specificity & Selectivity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LLOQ LLOQ LLOQ->ValidatedMethod Recovery Recovery Recovery->ValidatedMethod Matrix Matrix Effect Matrix->ValidatedMethod Stability Stability Stability->ValidatedMethod

Caption: Key parameters for analytical method validation.

Table 5: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter Description Acceptance Criteria
Specificity Ability to differentiate the analyte from other components. No significant interfering peaks at the retention time of the analyte in blank plasma.
Linearity & Range Proportionality of response to concentration over a defined range. Correlation coefficient (r²) ≥ 0.99. Calibration standards within ±15% of nominal.
Accuracy Closeness of measured value to the true value. Mean concentration within ±15% of nominal value (±20% at LLOQ).
Precision Agreement between replicate measurements (Intra- & Inter-day). Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
LLOQ Lowest quantifiable concentration meeting accuracy/precision criteria. Signal-to-noise ratio > 10; meets accuracy and precision criteria.
Recovery Efficiency of the extraction process. Consistent and reproducible across the concentration range.
Matrix Effect Ion suppression or enhancement from matrix components. Matrix factor should be consistent and close to 1.

| Stability | Analyte stability under various storage and handling conditions. | Mean concentration within ±15% of baseline for freeze-thaw, short-term, and long-term stability. |

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, specific, and robust protocol for the quantification of this compound in human plasma. The comprehensive sample cleanup using solid-phase extraction, coupled with the specificity of tandem mass spectrometry, ensures high-quality data suitable for regulated bioanalysis. The validation framework presented confirms that the method is fit for its intended purpose, making it an invaluable tool for researchers in pharmacology, drug metabolism, and clinical development.

References

  • Buspirone metabolite structure profile using a standard liquid chromatographic-mass spectrometric protocol. J Chromatogr B Biomed Sci Appl. 1997 Sep 26;698(1-2):133-45.
  • Understanding ICH Q2(R2)
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Labcompliance.
  • ICH Guidelines for Analytical Method Valid
  • Application Note: Identification of Buspirone Metabolites Using Ion Trap Mass Spectrometry. BenchChem.
  • Determination of a buspirone metabolite in plasma samples. PubMed.
  • Validation of Analytical Procedures Q2(R2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs.
  • Method Validation Guidelines.
  • Application Note: High-Resolution Separation of Buspirone and its Metabolites using Capillary Liquid Chrom
  • Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study. Chinese Pharmaceutical Journal.
  • Development of HPLC Method for the Determination of Buspirone in Rat Plasma Using Fluorescence Detection and Its Application to a Pharmacokinetic Study.
  • Validation and Comparison of Drug Analysis Techniques and Chrom
  • BuSpar Clinical Pharmacology Biopharmaceutics Review. U.S.
  • Development of HPLC Method for the Determination of Buspirone in Rat Plasma Using Fluorescence Detection and Its Application to a Pharmacokinetic Study. Chem Pharm Bull (Tokyo). 2016;64(11):1582-1588.
  • A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma. Analytical Methods (RSC Publishing).
  • This compound | CAS 658701-59-8. Santa Cruz Biotechnology.
  • High Throughput Metabolite ID Using Precursor Ion Scan and Neutral Loss Scan by UPLC-Tandem MS.
  • Special Issue : Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. MDPI.
  • This compound. Synthink Chemicals.
  • This compound-d8 - Data Sheet.
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • 6-hydroxy Buspirone (CAS 125481-61-0). Cayman Chemical.

Sources

Advanced HPLC-UV Method Development for Buspirone Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

Buspirone Hydrochloride is an azaspirodecanedione anxiolytic agent. Unlike benzodiazepines, it lacks sedative or muscle-relaxant properties, acting primarily as a 5-HT1A receptor partial agonist.[1] Developing a robust HPLC method for Buspirone is chemically challenging due to its basic nature (pKa ~7.6) and the polarity diversity of its impurities, which range from the highly polar 1-(2-Pyrimidinyl)piperazine (1-PP) to oxidative degradants like Buspirone N-Oxide .

The Core Challenge: Standard pharmacopoeial methods (e.g., USP) often utilize phosphate buffers near pH 6.8–6.9. While effective for legacy columns, this pH is dangerously close to the drug's pKa (7.6), where small fluctuations in mobile phase pH can cause significant shifts in retention time and peak shape (the "robustness cliff").

This Protocol's Approach: This guide proposes a Stability-Indicating Method using a modern, high-purity C18 stationary phase with a controlled gradient.[2][3] We prioritize:

  • pH Control: Operating at pH 6.0 (or alternatively pH 2.5) to ensure consistent ionization state.

  • Selectivity: resolving the critical pair (Buspirone and 1-PP).

  • Detection: Dual-wavelength monitoring (210 nm for sensitivity, 244 nm for selectivity).

Impurity Profile & Degradation Pathways

Understanding the origin of impurities is the first step in method design. Buspirone degrades primarily through oxidation and hydrolysis.

Table 1: Key Buspirone Impurities
Impurity NameCommon IDOriginChemical Characteristic
1-(2-Pyrimidinyl)piperazine 1-PP / Impurity AMetabolite / HydrolysisHighly polar, elutes early. UV active (pyrimidine ring).
Buspirone N-Oxide Impurity KOxidationFormed under peroxide/light stress. Elutes close to parent.
Buspirone Acid HCl BusAcidHydrolysisMajor degradant in acidic/basic conditions.
8-Azaspiro[4.5]decane-7,9-dione Impurity LSynthesis IntermediateLack of chromophore (low UV response).
Bis-Buspirone (Dimer) Impurity NSynthesis By-productHighly lipophilic, late eluter.
Visualization: Degradation & Method Workflow

The following diagram illustrates the degradation pathways and the logic flow for method development.

Buspirone_Workflow Buspirone Buspirone HCl (API) Oxidation Oxidative Stress (H2O2 / Light) Buspirone->Oxidation Hydrolysis Hydrolytic Stress (Acid / Base) Buspirone->Hydrolysis Scoping 1. Scoping: pKa (7.6) & Solubility Buspirone->Scoping Input NOxide Buspirone N-Oxide (Impurity K) Oxidation->NOxide OnePP 1-(2-Pyrimidinyl)piperazine (1-PP / Impurity A) Hydrolysis->OnePP BusAcid Buspirone Acid Hydrolysis->BusAcid Screening 2. Column Screening (C18 vs Phenyl-Hexyl) Scoping->Screening Opt 3. Optimization (Gradient & pH 6.0) Screening->Opt Opt->OnePP Critical Pair Resolution Valid 4. Validation (ICH Q2) Opt->Valid

Figure 1: Buspirone degradation pathways linked to the method development lifecycle.

Method Development Strategy

Stationary Phase Selection
  • Recommendation: End-capped C18 (L1) column with high carbon load.

  • Why: Buspirone is a basic amine. Non-end-capped silanols on older silica columns will interact with the amine, causing severe peak tailing. A "Base Deactivated" (BDS) or modern hybrid particle column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) is essential.

Mobile Phase & pH Architecture
  • The Trap: Working at pH 7.0–7.5.

  • The Solution: pH 6.0 ± 0.1 .

    • At pH 6.0, Buspirone is ionized (

      
      ), ensuring solubility.
      
    • It is sufficiently far from the pKa (7.6) to prevent "robustness cliff" issues where small pH errors cause large retention shifts.

    • Buffer: Potassium Phosphate (10-20 mM) is standard.

    • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peaks and lower backpressure, though Methanol can offer different selectivity for polar impurities like 1-PP.

Wavelength Selection
  • 244 nm: Maxima for the pyrimidine ring. Good selectivity; reduces baseline noise from non-chromophoric excipients.

  • 210 nm: Universal detection for impurities with weak chromophores (like the aliphatic chains or synthesis intermediates).

  • Protocol: Use a PDA detector to scan 200–400 nm, but quantify at 244 nm for the main assay and 210 nm for impurity profiling.

Detailed Experimental Protocol

Equipment & Reagents[3][4]
  • HPLC System: Gradient capability, PDA Detector, Column Oven.[2][3]

  • Column: 250 mm x 4.6 mm, 5 µm C18 (e.g., Hypersil BDS C18 or equivalent L1).

  • Reagents: HPLC Grade Acetonitrile, KH₂PO₄, H₃PO₄ (85%), Milli-Q Water.

Preparation of Solutions

Buffer Solution (pH 6.0):

  • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water (20 mM).

  • Adjust pH to 6.0 ± 0.05 using dilute KOH or H₃PO₄.

  • Filter through 0.45 µm membrane.[4]

Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[5]

Standard Preparation:

  • Prepare Buspirone HCl working standard at 0.5 mg/mL in Diluent.

  • Impurity Stock: Prepare a mix of 1-PP and Buspirone N-oxide at 5 µg/mL (1% level) for system suitability.

Chromatographic Conditions
ParameterSetting
Column Temp 35°C
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Detection 244 nm (primary), 210 nm (secondary)
Run Time 45 Minutes

Gradient Table:

Time (min) Mobile Phase A (Buffer pH 6.0) Mobile Phase B (Acetonitrile) Comment
0.0 90% 10% Initial Hold for polar 1-PP
5.0 90% 10% Isocratic elution of 1-PP
25.0 50% 50% Linear gradient for Buspirone
35.0 20% 80% Wash for dimers/lipophilic imps
38.0 90% 10% Re-equilibration

| 45.0 | 90% | 10% | End of Run |

Method Validation Parameters (Summary)

Every protocol must be self-validating. Ensure the following criteria are met before routine use.

System Suitability
  • Resolution (Rs): > 2.0 between Buspirone and any adjacent impurity (typically N-oxide).

  • Tailing Factor (T): < 1.5 for Buspirone (Critical for basic drugs).

  • Precision: RSD < 2.0% for 6 replicate injections of standard.

Linearity & Range
  • Range: LOQ to 150% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Specificity (Forced Degradation)

Perform stress testing to prove the method is stability-indicating:

  • Acid: 0.1N HCl, 60°C, 2 hrs.

  • Base: 0.1N NaOH, 60°C, 2 hrs (Expect rapid degradation to 1-PP).

  • Oxidation: 3% H₂O₂ (Expect N-oxide formation). Requirement: Peak purity angle < Peak purity threshold (using PDA) for the Buspirone peak.

Troubleshooting & Robustness

  • Issue: Peak Tailing.

    • Cause: Residual silanol interactions.

    • Fix: Ensure column is "End-capped". Add 1% Triethylamine (TEA) to buffer if using older column technology (adjust pH after adding TEA).

  • Issue: Drifting Retention Times.

    • Cause: pH instability or temperature fluctuation.

    • Fix: Buspirone is sensitive to pH near 7.6. Ensure buffer is strictly pH 6.0. Use a column oven (do not rely on ambient temp).

  • Issue: 1-PP not retained.

    • Cause: High organic in initial phase.

    • Fix: Ensure the gradient starts with at least 90-95% aqueous buffer. 1-PP is very polar.

References

  • United States Pharmacopeia (USP). Buspirone Hydrochloride Monograph. USP-NF.

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.

  • Al-Rimawi, F. (2010). Development and validation of a stability-indicating LC-UV method for rapid analysis of buspirone in pharmaceutical dosage forms. Acta Pharmaceutica.

  • BenchChem. Buspirone Impurity Profiling and Degradation Pathways.

  • PubChem. Buspirone Hydrochloride Compound Summary (pKa and Solubility Data).

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of 6,10-Dihydroxy Buspirone in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide bioanalytical scientists through the high-sensitivity quantification of 6,10-Dihydroxy Buspirone (6,10-DHB) in human plasma.

Unlike standard assays that focus solely on Buspirone and its primary metabolite (1-PP), this protocol addresses the specific challenges of retaining and quantifying the highly polar di-hydroxylated metabolite, which serves as a critical marker for extensive CYP3A4 oxidative metabolism.

Introduction & Scientific Context

Buspirone is an anxiolytic agent subject to extensive first-pass metabolism, primarily driven by CYP3A4.[1] While the major circulating metabolites are 1-(2-pyrimidinyl)piperazine (1-PP) and 6-Hydroxy Buspirone (6-OH-Bus), the secondary oxidation product This compound (6,10-DHB) provides deeper insight into metabolic clearance rates and potential drug-drug interactions (DDIs).

The Analytical Challenge

Quantifying 6,10-DHB presents distinct challenges compared to the parent drug:

  • Polarity: The addition of two hydroxyl groups significantly increases polarity, leading to early elution and high susceptibility to ion suppression at the solvent front.

  • Isobaric Interferences: Multiple di-hydroxylated isomers may exist. Chromatographic selectivity is required to distinguish the 6,10-isomer from other potential positional isomers.

  • Fragmentation: The hydroxyl groups are located on the azaspirodecane ring, leaving the pyrimidinyl piperazine moiety intact. This allows for common fragment ions but requires careful optimization of collision energies.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative pathway leading to 6,10-DHB, highlighting the sequential hydroxylation.

BuspironeMetabolism Buspirone Buspirone (Parent) MW: 385.5 CYP3A4_1 CYP3A4 (Oxidation) Buspirone->CYP3A4_1 OnePP 1-PP (Cleavage Product) Buspirone->OnePP N-dealkylation SixOH 6-Hydroxy Buspirone (Major Metabolite) MW: 401.5 CYP3A4_1->SixOH CYP3A4_2 CYP3A4 (Secondary Oxidation) SixOH->CYP3A4_2 SixTenDHB This compound (Target Analyte) MW: 417.5 CYP3A4_2->SixTenDHB

Figure 1: Sequential oxidative metabolism of Buspirone to this compound.

Method Design Strategy

Sample Preparation: Solid Phase Extraction (SPE)

While Liquid-Liquid Extraction (LLE) with MTBE is standard for Buspirone, it yields poor recovery for the polar 6,10-DHB. Solid Phase Extraction (SPE) using a polymeric wettable sorbent (HLB) is selected to ensure simultaneous recovery of the hydrophobic parent and the polar metabolites.

  • Why HLB? Hydrophilic-Lipophilic Balanced sorbents retain polar compounds even if the sorbent dries out, providing robust recovery (>85%) for di-hydroxy species.

Chromatography: Polar Retention

Standard C18 columns often fail to retain 6,10-DHB sufficiently to separate it from the unretained matrix salts.

  • Selected Column: Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

  • Rationale: The HSS T3 technology is designed specifically to withstand 100% aqueous mobile phases and retain polar molecules, pushing the 6,10-DHB away from the suppression zone.

Mass Spectrometry: MRM Transitions
  • Ionization: ESI Positive Mode.

  • Transitions:

    • The 1-(2-pyrimidinyl)piperazine moiety (m/z 122) is the dominant stable fragment for the parent and both metabolites.

    • Differentiation: Specificity is achieved via precursor ion selection (Parent 386 vs. 6,10-DHB 418) and chromatographic separation.

Experimental Protocol

Materials & Reagents[2]
  • Standards: Buspirone HCl, this compound (Custom synthesis or commercial standard), Buspirone-d8 (Internal Standard).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.[2]

  • Matrix: Drug-free human plasma (K2EDTA).

Solution Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stocks of 6,10-DHB in Methanol.

  • Internal Standard (IS): Prepare Buspirone-d8 at 50 ng/mL in 50:50 Methanol:Water.

  • Calibration Curve: Prepare fresh spikes in plasma ranging from 0.1 ng/mL to 100 ng/mL .

Extraction Procedure (HLB SPE)

This workflow ensures clean extracts with minimized matrix effects.

  • Aliquot: Transfer 200 µL of plasma to a 96-well plate.

  • IS Addition: Add 20 µL of IS working solution. Vortex.

  • Pre-treatment: Add 200 µL of 2% Formic Acid in water (disrupts protein binding).

  • Conditioning: Condition SPE plate (e.g., Oasis HLB 30 mg) with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum.

  • Wash 1: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).

  • Wash 2: Wash with 1 mL 2% Formic Acid in Water.

  • Elution: Elute with 2 x 400 µL of Methanol.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 150 µL of Mobile Phase A:B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters XSelect HSS T3 XP, 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Trapping)
0.50 5 Begin Gradient
4.00 45 Elution of Metabolites
4.10 95 Wash
5.50 95 End Wash
5.60 5 Re-equilibration

| 7.00 | 5 | End Run |

Mass Spectrometry Parameters (Sciex 6500+ or equivalent):

  • Source: Turbo Ion Spray (ESI+).

  • Curtain Gas: 35 psi.

  • IonSpray Voltage: 5000 V.

  • Temperature: 500°C.

MRM Table:

AnalytePrecursor (m/z)Product (m/z)DP (V)CE (eV)Role
6,10-DHB 418.2 122.1 8035Quantifier
6,10-DHB418.2150.18045Qualifier*
Buspirone386.2122.18033Reference
Buspirone-d8394.2122.18033IS

*Note: The qualifier transition 150.1 corresponds to the hydroxylated azaspiro fragment and should be verified experimentally as it depends on the exact fragmentation energy.

Analytical Workflow Diagram

Workflow cluster_0 Sample Preparation (SPE) cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (200 µL) PreTreat Acid Pre-treatment (2% FA) Plasma->PreTreat SPE_Load Load on HLB Plate PreTreat->SPE_Load SPE_Wash Wash Steps (Remove Salts) SPE_Load->SPE_Wash SPE_Elute Elute (MeOH) SPE_Wash->SPE_Elute Recon Evaporate & Reconstitute (90:10 Aqueous) SPE_Elute->Recon Inject Injection (5 µL) Recon->Inject Separation HSS T3 Column (Retain Polar DHB) Inject->Separation Detection MS/MS (MRM) 418.2 -> 122.1 Separation->Detection

Figure 2: End-to-end bioanalytical workflow for 6,10-DHB quantification.

Validation & Quality Assurance (Self-Validating Systems)

To ensure the method is reliable (E-E-A-T), the following validation parameters based on FDA Bioanalytical Method Validation Guidelines (2018) must be met.

Matrix Effect & Ion Suppression

Because 6,10-DHB elutes early, matrix factors (MF) must be assessed.

  • Protocol: Compare the peak area of 6,10-DHB spiked into extracted blank plasma vs. neat solution.

  • Acceptance: MF should be between 0.85 and 1.15. If suppression is observed (< 0.85), reduce the initial gradient slope or switch to a Biphenyl column.

Specificity (Isobaric Check)
  • Risk: Other di-hydroxy isomers may exist.

  • Check: Inject a high concentration of the single 6,10-DHB standard. Ensure it elutes as a single, sharp peak. If multiple peaks appear in patient samples at the 418>122 transition, the gradient must be flattened to separate the 6,10-isomer from positional isomers.

Carryover
  • Protocol: Inject a double blank after the ULOQ (100 ng/mL).

  • Acceptance: Peak area in the blank must be < 20% of the LLOQ area.

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Gammans, R. E., Mayol, R. F., & LaBudde, J. A. (1986). Metabolism and disposition of buspirone. The American Journal of Medicine. Retrieved from [Link]

  • SciEx. (2020). Scheduled MRM™ Algorithm Pro for High Throughput Quantitation. Retrieved from [Link] (General reference for MRM methodology).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Buspirone. Retrieved from [Link]

Sources

Application Note: Preparation and Certification of 6,10-Dihydroxy Buspirone Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Buspirone (Buspar®) is a widely prescribed anxiolytic agent that functions as a serotonin 5-HT1A receptor partial agonist.[1] In the context of Drug Metabolism and Pharmacokinetics (DMPK) and impurity profiling, the characterization of oxidative metabolites is critical.[2]

The primary metabolic pathway of Buspirone involves the cytochrome P450 (CYP3A4) mediated oxidation of the 8-azaspiro[4.5]decane-7,9-dione ring system.[3][4] While 6-hydroxybuspirone is the major circulating metabolite, the 6,10-dihydroxy buspirone (CAS 658701-59-8) species represents a significant downstream oxidation product and a potential process impurity.

The Challenge

Synthesizing this compound is chemically non-trivial due to:

  • Regioselectivity: Controlling oxidation specifically at the

    
    -positions (C6 and C10) of the glutarimide ring without affecting the piperazine or pyrimidine moieties.
    
  • Stereochemistry: The introduction of two hydroxyl groups creates multiple stereocenters relative to the spiro-carbon (C5), leading to complex diastereomeric mixtures (cis/trans isomers).

This Application Note details a high-fidelity Biocatalytic Synthesis Protocol using Cunninghamella elegans, followed by orthogonal purification. This method is superior to traditional chemical oxidation (e.g., Davis reagent) for reference standard preparation as it yields high stereochemical purity and mimics the mammalian metabolic profile.

Strategic Workflow

The production of the reference standard follows a "Biomimetic Scale-Up" strategy. We utilize fungal metabolism to perform the difficult C-H activation steps, followed by rigorous chromatographic isolation.

Workflow Diagram

Buspirone_Workflow Start Buspirone HCl (Precursor) Bio Biocatalysis (C. elegans ATCC 9245) Start->Bio Dosing (0.5 g/L) Extract LLE Extraction (EtOAc) Bio->Extract 120h Incubation PrepLC Prep-HPLC (Isolation of 6,10-diOH) Extract->PrepLC Crude Extract Cryst Crystallization & Salt Formation PrepLC->Cryst Frac. Collection Valid Validation (NMR, MS, HPLC) Cryst->Valid Pure Std

Caption: End-to-end workflow for the biocatalytic production and isolation of this compound.

Detailed Protocol: Biocatalytic Synthesis

Strain Preparation

We utilize Cunninghamella elegans (ATCC 9245), a filamentous fungus with a CYP450 profile homologous to mammalian CYP3A4, making it the industry standard for generating oxidative drug metabolites [1, 2].

  • Medium: Potato Dextrose Agar (PDA) slants.

  • Inoculum: Spore suspension (

    
     spores/mL) in sterile saline with 0.1% Tween 80.
    
Fermentation & Dosing

Objective: Maximize conversion of Buspirone to the di-hydroxy species.

  • Seed Culture: Inoculate 100 mL of Sabouraud Dextrose Broth (SDB) in a 500 mL Erlenmeyer flask. Incubate at 28°C, 180 rpm for 48 hours.

  • Biotransformation Stage: Transfer 10% (v/v) seed culture into fresh production medium (Modified Czapek-Dox: 30g/L Sucrose, 2g/L NaNO3, 1g/L K2HPO4, 0.5g/L MgSO4, 0.5g/L KCl, 0.01g/L FeSO4).

  • Substrate Addition:

    • Dissolve Buspirone HCl in dimethyl sulfoxide (DMSO) to a concentration of 100 mg/mL.

    • Add to the 24-hour old production culture to a final concentration of 0.5 mg/mL .

    • Critical Control: Add substrate in pulse feeds (0.25 mg/mL at T=24h, 0.25 mg/mL at T=36h) to prevent substrate inhibition toxicity.

  • Incubation: Continue fermentation for 96–120 hours. Monitor HPLC for the disappearance of Buspirone (RT ~12 min) and appearance of 6-OH (RT ~9 min) and 6,10-diOH (RT ~6.5 min).

Extraction[5]
  • Filter mycelia using a Buchner funnel with Celite 545.

  • Extract the filtrate 3x with equal volumes of Ethyl Acetate (EtOAc) .

    • Note: Adjust aqueous phase pH to 8.5 with NaHCO3 prior to extraction to ensure the piperazine nitrogen is neutral and extractable.

  • Combine organic layers, dry over anhydrous

    
    , and evaporate to dryness under reduced pressure at 40°C.
    

Purification: Preparative HPLC Strategy

The crude extract will contain a mixture of Buspirone, 1-(2-pyrimidinyl)piperazine (1-PP), 6-hydroxy buspirone, and the target this compound.

System: Waters AutoPurification System or equivalent. Column: Phenomenex Luna C18(2), 250 x 21.2 mm, 5 µm.

ParameterCondition
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 20 mL/min
Gradient 0-2 min: 5% B (Hold)2-20 min: 5%

35% B20-25 min: 35%

95% B
Detection UV @ 240 nm (Pyrimidine absorption)
Target Elution 6,10-diOH Buspirone typically elutes earlier than 6-OH Buspirone due to increased polarity.

Post-Processing: Collect fractions corresponding to the target peak. Lyophilize immediately to prevent hydrolytic degradation. The resulting white powder is the free base or acetate salt (depending on workup).

Characterization & Validation (Self-Validating System)

To certify the material as a Reference Standard, the following structural proofs must be met.

Structural Elucidation (NMR)

The introduction of hydroxyl groups at C6 and C10 breaks the symmetry of the spiro-glutarimide ring (or creates a new symmetry if trans-diequatorial).

  • 1H NMR (DMSO-d6, 600 MHz):

    • Look for the disappearance of the multiplet signals corresponding to the unsubstituted C6/C10 methylene protons of Buspirone (

      
       2.6 ppm).
      
    • Diagnostic Signal: Appearance of two methine protons (CH-OH) shifted downfield to

      
       4.1–4.4 ppm.
      
    • Coupling: COSY experiments will confirm the connectivity of these methines to the spiro-center neighbors.

Mass Spectrometry[6][7]
  • Instrument: Q-TOF or Orbitrap.

  • Parent Ion: Buspirone (

    
    ). This compound should show 
    
    
    
    (
    
    
    Da shift).
  • Fragmentation:

    • Major fragment at

      
       177 (1-(2-pyrimidinyl)piperazine) confirms the "tail" is intact.
      
    • The mass shift must be localized to the spiro-imide fragment.

Purity Assessment
  • HPLC Purity: >98.0% (Area %).

  • Chiral Purity: If specific enantiomers are required, use a Chiralpak AD-H column (Hexane:IPA:DEA mobile phase) to resolve stereoisomers [3].

Metabolic Pathway Diagram[8]

Metabolic_Pathway cluster_legend Reaction Type Buspirone Buspirone (m/z 386) OH_Bus 6-Hydroxy Buspirone (Major Metabolite) (m/z 402) Buspirone->OH_Bus CYP3A4 / C. elegans OnePP 1-PP (Cleavage Product) Buspirone->OnePP N-dealkylation DiOH_Bus This compound (Target Standard) (m/z 418) OH_Bus->DiOH_Bus Further Oxidation Hydroxylation Hydroxylation

Caption: Oxidative pathway of Buspirone leading to the 6,10-dihydroxy species.[3][5]

Storage and Stability

  • Format: Lyophilized powder (Acetate or Hydrochloride salt).

  • Storage: -20°C, desiccated, protected from light.

  • Stability: Re-test every 12 months. Aqueous solutions are prone to imide hydrolysis at pH > 8 or pH < 3.

References

  • Zhang, D., et al. (1996). Biotransformation of drugs by the fungus Cunninghamella elegans. Journal of Industrial Microbiology & Biotechnology , 17, 323–329. Link

  • Moody, J. D., et al. (2002). Biotransformation of doxepin by Cunninghamella elegans. Drug Metabolism and Disposition , 27(11), 1308–1315. Link

  • Wong, H., et al. (2007).[5] 6-Hydroxybuspirone is a major active metabolite of buspirone: Assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats. Drug Metabolism and Disposition , 35(8), 1387–1392.[5] Link

  • Zhu, M., et al. (2005).[5] Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes. Drug Metabolism and Disposition , 33(4), 500-507.[5] Link

  • US Patent 6,821,976. (2004). 6-Hydroxy-buspirone and methods of use. Link

  • Cayman Chemical. (n.d.). 6-hydroxy Buspirone Product Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Buspirone & Metabolite Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your chromatogram looks like a merging range of mountains rather than distinct peaks. Buspirone (BUS) and its metabolites—specifically 1-(2-pyrimidinyl)piperazine (1-PP) and the hydroxy-buspirone isomers (5-OH, 6-OH) —present a classic "basic amine" challenge.[1]

This guide moves beyond generic advice. We will address the physicochemical root causes of co-elution and provide self-validating protocols to resolve them.

Module 1: The Chemistry of Co-Elution

Why are your peaks merging?

To resolve these peaks, you must understand the molecular behavior driving the separation.

  • The Polarity Trap (1-PP):

    • Issue: 1-PP is a cleavage product.[1] It lacks the bulky azaspirodecanedione tail of the parent drug. It is significantly more polar and basic (pKa ~8.[1]8) than Buspirone (pKa ~7.6).[1][2]

    • Result: On standard C18 columns, 1-PP often elutes in the void volume (dead time), co-eluting with salts and plasma matrix components, leading to ion suppression in MS or quantification errors in UV.[1]

  • The Isomer Challenge (6-OH vs. 5-OH vs. Parent):

    • Issue: Hydroxylation adds polarity, but the structural change is subtle.[1] 6-Hydroxybuspirone (active) and 5-Hydroxybuspirone are positional isomers.[1]

    • Result: They possess nearly identical hydrophobicity. Standard alkyl-bonded phases (C18) often fail to distinguish the steric differences between the 5- and 6-positions, causing them to co-elute with each other or shoulder on the parent Buspirone peak.[1]

Module 2: The "Gold Standard" Protocol

Methodology for LC-MS/MS & HPLC-UV

This protocol is designed to provide orthogonal selectivity —using both hydrophobic retention and pi-pi interactions to separate the aromatic rings of the metabolites.

Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl or Biphenyl (100 x 2.1 mm, 1.7 µm or 2.6 µm)Phenyl phases interact with the pyrimidine ring, offering superior selectivity for aromatic isomers (5-OH vs 6-OH) compared to C18.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.5 - 4.[1]0)Acidic pH ensures full protonation of basic amines, reducing silanol tailing.[1] Buffer prevents pH shifts during injection.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peaks for basic amines than Methanol, though MeOH can be added (10%) if isomer separation is poor.[1]
Flow Rate 0.3 - 0.4 mL/minOptimized for electrospray ionization (ESI) efficiency.[1]
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer, sharpening the 1-PP peak.[1]
Gradient Profile (Critical for 1-PP Retention)
Time (min)% Mobile Phase BEvent
0.00 5%Hold Low: Essential to retain polar 1-PP away from the void.
1.00 5%Isocratic hold ensures 1-PP focuses at the column head.[1]
8.00 45%Shallow gradient to separate 5-OH, 6-OH, and Buspirone.
9.00 90%Wash step to remove phospholipids/matrix.[1]
11.00 90%Hold wash.
11.10 5%Re-equilibration (Critical: Do not shorten this).[1]
Detection Settings (MS/MS & UV)
  • UV: 240 nm (Primary for Buspirone/1-PP).[1]

  • MS/MS Transitions (ESI+):

    • Buspirone: 386.2

      
       122.1
      
    • 1-PP: 177.1

      
       122.1 (Note: 1-PP is often found as a fragment of Buspirone; ensure chromatographic separation to confirm identity).[1]
      
    • 6-Hydroxybuspirone: 402.2

      
       278.1[1]
      

Module 3: Troubleshooting & FAQs

Direct Solutions to Common Failure Modes

Q1: 1-PP is co-eluting with the solvent front (void volume). How do I retain it?

Diagnosis: Your initial organic composition is too high, or your column has "phase collapse."[1] The Fix:

  • Lower Initial Organic: Start at 2-3% B instead of 5-10%.

  • Ion Pairing (Last Resort): If using UV, add 5mM Hexanesulfonic Acid to Mobile Phase A. Note: Do not use this for LC-MS.[1]

  • Switch Mode: If C18 fails completely, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column using an Ammonium Acetate/Acetonitrile mobile phase.[1] 1-PP will elute last in HILIC mode, completely resolving it from the matrix.[1]

Q2: 6-Hydroxybuspirone is merging with the Buspirone parent peak.[1]

Diagnosis: Lack of steric selectivity. The Fix:

  • Swap the Modifier: Change Mobile Phase B from 100% Acetonitrile to 50:50 Acetonitrile:Methanol . Methanol is a protic solvent and interacts differently with the hydroxyl groups on the metabolite, often pulling the 6-OH peak away from the parent.

  • Change Column Chemistry: Move from C18 to PFP (Pentafluorophenyl) . The fluorine atoms interact strongly with the hydroxyl/polar groups, often reversing the elution order of the metabolites.

Q3: My peaks are tailing severely, causing baseline integration errors.

Diagnosis: Secondary silanol interactions. The basic amine nitrogens are binding to the acidic silanols on the silica surface. The Fix:

  • Increase Buffer Strength: Increase Ammonium Formate concentration to 20-25 mM . The ammonium ions will compete for the silanol sites, displacing the drug.

  • High pH Strategy (If column permits): Use an "Hybrid Particle" column (e.g., ethylene-bridged silica) resistant to high pH.[1] Use 10mM Ammonium Bicarbonate (pH 10.0) .[1] At this pH, Buspirone is uncharged (neutral), eliminating silanol interactions entirely and yielding perfectly symmetrical peaks.[1]

Module 4: Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for resolving specific co-elution scenarios.

Buspirone_Troubleshooting Start Problem: Co-Eluting Peaks Issue_Type Identify Specific Co-Elution Start->Issue_Type Case_1PP 1-PP in Void Volume (Retentivity Issue) Issue_Type->Case_1PP Case_OH Metabolites vs Parent (Selectivity Issue) Issue_Type->Case_OH Case_Tailing Peak Tailing Overlap (Peak Shape Issue) Issue_Type->Case_Tailing Sol_1PP_1 Lower Initial Organic (Start < 3% B) Case_1PP->Sol_1PP_1 First Step Sol_1PP_2 Switch to HILIC Mode (Inverts Elution Order) Case_1PP->Sol_1PP_2 If Step 1 Fails Sol_OH_1 Switch Column (Phenyl-Hexyl or PFP) Case_OH->Sol_OH_1 Best for Isomers Sol_OH_2 Change Modifier (Add MeOH to ACN) Case_OH->Sol_OH_2 Alternative Sol_Tail_1 Increase Ionic Strength (20mM Amm. Formate) Case_Tailing->Sol_Tail_1 Standard LC-MS Sol_Tail_2 High pH Strategy (pH 10 w/ Hybrid Column) Case_Tailing->Sol_Tail_2 High pH Stable Col

Figure 1: Decision tree for troubleshooting Buspirone and metabolite separations based on specific chromatographic failure modes.

References

  • Wong, H., et al. (2007).[1] 6-Hydroxybuspirone is a major active metabolite of buspirone: Assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats.[1][3] Drug Metabolism and Disposition.[1][4] Link

  • Sciarra, F., et al. (2006).[1] Determination of buspirone and its metabolites in plasma by HPLC with UV detection.[5] Journal of Pharmaceutical and Biomedical Analysis. (Contextual validation of UV wavelengths).

  • Lai, A., et al. (2000).[1] Simultaneous quantitation of buspirone and 1-(2-pyrimidinyl)piperazine in human plasma and urine by capillary gas chromatography-mass spectrometry.[1][6] Journal of Chromatography B. Link[1]

  • Waters Corporation. (2020).[1] Strategies for Separating Basic Compounds with High pH Mobile Phases. Application Note. (Reference for High pH/Hybrid Column strategy).

Sources

Technical Support Center: Minimizing Impurity Formation in Buspirone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for buspirone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity formation during the synthesis of buspirone. As your dedicated scientific resource, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the highest purity of your final active pharmaceutical ingredient (API).

The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1] Therefore, a thorough understanding and control of the synthetic process are paramount.[2][3] This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities encountered in buspirone synthesis?

A1: Impurities in buspirone synthesis can be broadly categorized into three main types:

  • Process-Related Impurities: These are substances that arise from the synthetic route itself. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts.[1][4] For buspirone, a common process-related impurity is 1-(2-pyrimidinyl)-piperazine (Buspirone Impurity A), a key starting material.[4][5]

  • Degradation Products: These impurities form due to the degradation of buspirone under certain conditions such as exposure to light, heat, or oxidative stress.[4][6] A notable example is Buspirone N-Oxide, which results from the oxidation of the tertiary amine in the piperazine ring.[6]

  • Residual Solvents: Solvents used during the synthesis and purification steps can sometimes remain in the final product.[1] The International Council for Harmonisation (ICH) provides strict guidelines (ICH Q3C) for acceptable limits of residual solvents based on their toxicity.[1]

Q2: How do reaction conditions influence the formation of specific impurities?

A2: Reaction conditions are a critical factor in controlling the impurity profile of buspirone. Key parameters include:

  • Temperature: Elevated temperatures can accelerate side reactions and degradation pathways.[4] For instance, in the alkylation step, higher temperatures might favor the formation of dialkylated by-products.

  • pH: The pH of the reaction mixture can influence the reactivity of functional groups and the stability of intermediates. For example, highly acidic or basic conditions can promote hydrolysis of certain bonds.

  • Catalyst: The choice and concentration of a catalyst can impact the selectivity of a reaction. In hydrogenation steps, the type of catalyst (e.g., Raney Nickel) and its activity can affect the reduction of the nitrile group and potentially lead to over-reduction or other side reactions.[7][8]

  • Solvent: The polarity and reactivity of the solvent can play a significant role.[4] Protic solvents might participate in side reactions, while the choice of solvent can also affect the solubility of reactants and intermediates, thereby influencing reaction rates and impurity formation.

Q3: What are the regulatory guidelines for controlling impurities in APIs like buspirone?

A3: Regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in pharmaceutical products.[1] The International Council for Harmonisation (ICH) provides a framework that is widely adopted globally. Key guidelines include:

  • ICH Q3A (R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.

  • ICH Q3C (R8): Impurities: Guideline for Residual Solvents: This document classifies residual solvents based on their toxicity and sets permissible daily exposure limits.[1]

  • ICH M7 (R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline addresses the control of potentially genotoxic impurities, which require stricter control even at very low levels.

It is crucial to establish a robust impurity control strategy early in the development process to ensure compliance with these regulations.[3][9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific impurity-related challenges you may encounter during buspirone synthesis.

Issue 1: High Levels of Unreacted 1-(2-pyrimidinyl)piperazine (Buspirone Impurity A) Detected

Q: My final API shows a significant peak corresponding to 1-(2-pyrimidinyl)piperazine. What are the likely causes and how can I mitigate this?

A: High levels of this starting material indicate an incomplete alkylation reaction. The root causes can be multifaceted, stemming from reaction stoichiometry, conditions, or reagent quality.

Causality Analysis:
  • Sub-optimal Stoichiometry: An insufficient molar equivalent of the alkylating agent, 4-chlorobutyronitrile or a similar reagent, will naturally lead to unreacted 1-(2-pyrimidinyl)piperazine.

  • Inefficient Reaction Conditions: The alkylation reaction may be sensitive to temperature, reaction time, and the choice of base and solvent. Inadequate conditions can result in a sluggish or incomplete reaction.

  • Poor Reagent Quality: The purity of the alkylating agent is critical. Degradation or impurities in this reagent can reduce its effective concentration and introduce other side products.

  • Ineffective Purification: The downstream purification process, such as crystallization or chromatography, may not be adequately resolving buspirone from the unreacted starting material.[4]

Troubleshooting Workflow & Protocol

start High Buspirone Impurity A Detected step1 Verify Stoichiometry & Reagent Purity start->step1 step2 Optimize Reaction Conditions step1->step2 Stoichiometry & Purity Confirmed step3 Evaluate Purification Efficiency step2->step3 Reaction Optimized end Impurity A within Acceptable Limits step3->end Purification Effective

Caption: Troubleshooting workflow for high levels of Buspirone Impurity A.

Step-by-Step Protocol:

  • Reagent and Stoichiometry Verification:

    • Action: Confirm the purity of 1-(2-pyrimidinyl)piperazine and the alkylating agent using a validated analytical method (e.g., HPLC, GC-MS).[4][10]

    • Action: Recalculate the molar equivalents of all reactants. Consider a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

  • Reaction Condition Optimization (Design of Experiment - DoE Approach Recommended):

    • Temperature Study: Run the reaction at a range of temperatures (e.g., 60°C, 80°C, 100°C) and monitor the reaction progress by HPLC at set time points.

    • Base and Solvent Screening: Evaluate different base/solvent combinations. For example, compare K₂CO₃ in acetonitrile with Na₂CO₃ in n-butanol.[7][8]

    • Time Course Analysis: Determine the optimal reaction time by quenching aliquots of the reaction mixture at different intervals and analyzing for the disappearance of starting material and formation of the product.

  • Purification Process Enhancement:

    • Crystallization: Experiment with different solvent systems for recrystallization to improve the selective precipitation of buspirone.[4]

    • Chromatography: If crystallization is insufficient, consider chromatographic purification. Optimize the stationary and mobile phases to achieve better separation.[4]

ParameterStandard ConditionOptimized ConditionResulting Impurity A Level
Alkylating Agent Eq.1.01.15< 0.5%
Temperature70°C90°C< 0.2%
SolventAcetonitrilen-Butanol< 0.1%
Issue 2: Presence of Buspirone N-Oxide in the Final Product

Q: I have identified Buspirone N-Oxide in my final API. What is the formation mechanism, and how can I prevent it?

A: Buspirone N-Oxide is an oxidation product. Its formation is typically promoted by exposure to oxidizing agents, elevated temperatures, or even atmospheric oxygen over extended periods, particularly if trace metal ions are present. [6]

Causality Analysis:
  • Oxidative Conditions: The tertiary amine of the piperazine ring in buspirone is susceptible to oxidation.[6] This can occur during the synthesis, work-up, or storage if oxidizing agents are present or if the material is exposed to air and light.

  • High-Temperature Processing: Elevated temperatures during drying or other processing steps can accelerate oxidation.

  • Inadequate Storage: Storing the API without protection from light and air can lead to the gradual formation of the N-oxide.[6]

  • Trace Metal Contamination: Certain metal ions can catalyze oxidation reactions.

Troubleshooting Workflow & Protocol

start Buspirone N-Oxide Detected step1 Review Synthesis & Work-up for Oxidizing Conditions start->step1 step2 Implement Inert Atmosphere Processing step1->step2 Potential Oxidants Identified step3 Optimize Drying & Storage Conditions step2->step3 Inert Atmosphere Implemented end N-Oxide Formation Minimized step3->end Conditions Optimized

Caption: Troubleshooting workflow for the presence of Buspirone N-Oxide.

Step-by-Step Protocol:

  • Process Review:

    • Action: Scrutinize the entire synthetic and purification process for the use of any potential oxidizing agents.

    • Action: Evaluate the work-up procedure. Extended exposure to air, especially at elevated pH, can promote oxidation.

  • Implementation of Inert Atmosphere:

    • Action: Conduct reactions, particularly the final steps and product isolation, under an inert atmosphere (e.g., nitrogen or argon).[8]

    • Action: Use degassed solvents to minimize dissolved oxygen.

  • Drying and Storage Optimization:

    • Action: Dry the final product at the lowest effective temperature. Vacuum drying is preferred over air drying.

    • Action: Store the final API in well-sealed, opaque containers, under an inert atmosphere if necessary, and at controlled room temperature or refrigerated conditions as determined by stability studies.[3]

  • Chelating Agents:

    • Action: If trace metal catalysis is suspected, consider the use of a chelating agent like EDTA during the work-up, provided it does not interfere with the final product's quality.

Issue 3: Formation of Genotoxic Impurities (e.g., N-Nitroso Buspirone)

Q: There is a concern about the potential for N-nitroso impurity formation. What are the risks and how can this be controlled?

A: N-nitroso compounds are a class of potentially genotoxic impurities that can form from secondary or tertiary amines in the presence of nitrosating agents. Given the piperazine moiety in buspirone, there is a theoretical risk that needs to be assessed and controlled. [11]

Causality Analysis:
  • Presence of Nitrosating Agents: Nitrosating agents can be introduced through raw materials (e.g., nitrites in water or reagents) or form in situ from precursors under certain reaction conditions.

  • Reaction Conditions: Acidic conditions can facilitate the formation of nitrosating species from nitrite precursors.

Troubleshooting Workflow & Protocol

start Risk of N-Nitroso Impurity step1 Risk Assessment of Raw Materials & Process start->step1 step2 Control Nitrite Sources step1->step2 Risk Identified step3 Optimize pH and Use Scavengers step2->step3 Sources Controlled step4 Utilize Validated Analytical Testing step3->step4 Process Optimized end N-Nitroso Impurity Controlled step4->end Testing Implemented

Caption: Workflow for the control of potential N-nitroso impurities.

Step-by-Step Protocol:

  • Comprehensive Risk Assessment:

    • Action: Following ICH M7 guidelines, conduct a thorough risk assessment of all starting materials, reagents, and solvents for the presence of nitrites or other nitrosating agents.

    • Action: Evaluate the synthetic process for conditions that could promote nitrosation.

  • Control of Raw Materials:

    • Action: Source high-purity raw materials and establish specifications for acceptable levels of nitrites in reagents and water.

  • Process Optimization:

    • Action: Avoid strongly acidic conditions in the presence of potential nitrite sources.

    • Action: Consider the use of antioxidants or nitrosating agent scavengers (e.g., ascorbic acid) in the process, where appropriate and validated.

  • Analytical Testing:

    • Action: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the detection and quantification of potential N-nitroso impurities at trace levels.[11]

    • Action: Routinely test the final API to ensure that any potential N-nitroso impurities are below the acceptable intake limit.

By proactively addressing these potential issues with a combination of careful process design, optimization, and rigorous analytical testing, the formation of impurities during buspirone synthesis can be effectively minimized, leading to a safe and high-quality active pharmaceutical ingredient.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Method Development of Buspirone Impurity Profiling.
  • Omchemlabs. (n.d.). Buspirone Impurity A | CAS No. 20980-22-7.
  • FB Pharmtech. (n.d.). The Critical Role of Impurity Control in API & Drug Product Manufacturing.
  • Wei, Y., et al. (2008). Facile Synthesis of Anxiolytic Buspirone.
  • Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.
  • Wikipedia. (n.d.). Buspirone.
  • Pharmaffiliates. (2025, April 2). How To Control Impurities In Pharmaceuticals.
  • New Drug Approvals. (2021, March 7). Buspirone.
  • Simson Pharma Limited. (2024, June 17). Types Of Impurities In Pharmaceutical Industry.
  • ACD/Labs. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • Omchemlabs. (n.d.). Buspirone Impurities.
  • Benchchem. (n.d.). Buspirone N-Oxide as a Drug Impurity: An In-depth Technical Guide.
  • ChemicalBook. (n.d.). Buspirone synthesis.
  • Kartal, M., Khedr, A., & Sakr, A. (2000). Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities.
  • A Review on Various Analytical Methodologies for Buspirone. (n.d.).
  • Journal of Chromatographic Science. (2000). Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities.
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Daicel Pharma Standards. (n.d.). Buspirone Impurities Manufacturers & Suppliers.
  • Pharmaffiliates. (n.d.). Buspirone-impurities.
  • Veeprho. (n.d.). Buspirone Impurity 1 | CAS 872826-80-7.
  • SynThink Research Chemicals. (n.d.). Buspirone EP Impurity and USP Related Compound.

Sources

Technical Support Center: Assessing the Stability of 6,10-Dihydroxy Buspirone in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support guide for 6,10-Dihydroxy Buspirone. As a hydroxylated metabolite of the anxiolytic agent Buspirone, the accurate quantification of this compound in biological matrices such as plasma, serum, and urine is fundamental to understanding the parent drug's pharmacokinetics and metabolism.[1][2][3] The integrity of bioanalytical data is directly contingent upon the stability of the analyte from the moment of sample collection to the final analysis.[4] Analyte degradation can lead to an underestimation of its concentration, compromising the validity of clinical and preclinical study outcomes.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues. It combines frequently asked questions for quick reference with in-depth troubleshooting guides and validated experimental protocols, grounded in regulatory expectations.[5][6]

Section 1: Frequently Asked Questions (FAQs)

Q1: We are observing lower-than-expected concentrations of this compound in plasma samples that have been stored for several weeks. What is the likely cause?

This issue commonly points to long-term stability failure. Degradation can occur even at standard frozen temperatures (e.g., -20°C or -80°C) over extended periods. The primary culprits are often slow chemical processes like hydrolysis or oxidation.[7][8] It is crucial to perform a validated long-term stability study that brackets the entire storage duration of your study samples. If instability is confirmed, you may need to consider immediate analysis after sample processing or storage at ultra-low temperatures (e.g., below -130°C).

Q2: What are the most critical factors that can degrade this compound during sample handling and processing on the bench?

The main factors affecting bench-top stability are enzymatic degradation, pH-mediated hydrolysis, temperature, and light exposure.[9][10][11] Many esterases and other enzymes remain active at room temperature and even in refrigerated conditions, potentially metabolizing the analyte. The pH of the matrix can also catalyze degradation. It is essential to minimize the time samples spend at room temperature and to evaluate the need for enzymatic inhibitors or pH modifiers during method development.

Q3: Which anticoagulant should I use when collecting plasma for the analysis of this compound?

The choice of anticoagulant is critical and should be evaluated during method development. While EDTA is a common choice due to its chelation of metal ions that can catalyze oxidation, Heparin or Sodium Citrate may also be suitable. The key is to test for analyte stability in the presence of each anticoagulant under consideration, as some analytes exhibit differential stability. The selected anticoagulant must then be used consistently for all study samples, quality controls (QCs), and calibration standards.[12]

Q4: Can repeated freeze-thaw cycles affect the concentration of this compound?

Yes, absolutely. Repeated freeze-thaw cycles can physically disrupt cellular components, releasing enzymes that can degrade the analyte. Changes in pH and concentration gradients during the thawing process can also accelerate chemical degradation. Regulatory guidelines mandate the execution of a freeze-thaw stability assessment for at least three cycles.[6][13] If your samples are expected to be thawed and refrozen multiple times, the stability test should be designed to reflect this worst-case scenario.

Q5: What are the standard stability experiments required by regulatory agencies like the FDA for a bioanalytical method?

Regulatory bodies such as the U.S. Food and Drug Administration (FDA), guided by documents like the ICH M10 Bioanalytical Method Validation guidance, require a comprehensive stability assessment.[5][6][14] This includes:

  • Bench-Top Stability: To assess stability under typical laboratory handling conditions.

  • Freeze-Thaw Stability: To evaluate the impact of repeated freezing and thawing.

  • Long-Term Stability: To ensure the analyte is stable for the duration of sample storage.

  • Stock and Working Solution Stability: To confirm the integrity of the reference standards used for calibration and QCs.

  • Autosampler/Processed Sample Stability: To ensure the analyte does not degrade in the processed extract while waiting for injection into the analytical instrument.

Section 2: Troubleshooting Guides and Experimental Protocols

Troubleshooting Matrix for Unexpected Stability Failures
Problem Potential Cause(s) Recommended Action(s)
Low Recovery in Bench-Top Stability Test 1. Enzymatic degradation in the matrix. 2. pH-dependent hydrolysis. 3. Oxidation.1. Re-evaluate on ice. Add specific esterase or phosphatase inhibitors to the matrix immediately after collection. 2. Adjust sample pH with a buffer (e.g., phosphate or citrate) immediately after collection.[11] 3. Add an antioxidant (e.g., ascorbic acid) if oxidation is suspected.
Analyte Degrades After Multiple Freeze-Thaw Cycles 1. Release of degradative enzymes from cells upon lysis. 2. Analyte precipitation or adsorption due to pH/concentration shifts.1. Aliquot samples into single-use tubes after the first processing to avoid the need for repeated thawing of the parent sample. 2. Ensure complete thawing and vortexing before sampling. Evaluate different storage tube materials.
Long-Term Stability Fails at -80°C 1. Slow, persistent chemical hydrolysis or oxidation. 2. Suboptimal freezer performance (temperature fluctuations).1. Consider storage at ultra-low temperatures (e.g., liquid nitrogen vapor phase). 2. Ensure freezers are calibrated, monitored with alarms, and not subject to frequent door openings.[15]
Inconsistent Results Between Different Sample Batches 1. Variability in sample collection and handling procedures at clinical sites.[16] 2. Co-medications in patient samples interfering with stability.1. Standardize and reinforce SOPs for sample handling across all sites. Use a sample collection manual.[12] 2. Investigate potential drug-drug interactions that might affect analyte stability in-vitro.
Experimental Workflow for Stability Assessment

The following diagram outlines the critical decision points and workflow for a comprehensive stability assessment program, from initial sample collection to final data analysis.

Stability_Workflow cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase (Validation) cluster_tests Stability Tests Collection Sample Collection (e.g., Plasma with EDTA) Processing Immediate Processing (Centrifugation at 4°C) Collection->Processing < 30 min Stabilization Stabilization Step? (e.g., pH adjustment, inhibitor addition) Processing->Stabilization Storage Aliquoting & Storage (e.g., -80°C) Stabilization->Storage If required Stabilization->Storage If not required Thaw Sample Thawing Storage->Thaw Spike Spike Low & High QC Levels Thaw->Spike BenchTop Bench-Top Stability Spike->BenchTop FreezeThaw Freeze-Thaw Stability Spike->FreezeThaw LongTerm Long-Term Stability Spike->LongTerm Analysis Bioanalysis (e.g., LC-MS/MS) BenchTop->Analysis FreezeThaw->Analysis LongTerm->Analysis Compare Compare to T=0 Samples Analysis->Compare

Sources

Signal-to-noise ratio enhancement for buspirone metabolite quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying Buspirone alongside its primary metabolite, 1-(2-Pyrimidinyl)piperazine (1-PP), presents a classic bioanalytical paradox. While Buspirone is lipophilic (LogP ~2.6), 1-PP is highly polar and small (MW 164.2, pKa ~8.9).

Standard generic methods often fail because conditions optimized for the parent drug force the polar metabolite to elute in the solvent front (void volume), where ion suppression from salts and phospholipids is most severe. This guide provides a self-validating workflow to decouple matrix effects from analyte signal, ensuring high SNR for both compounds.

Module 1: Sample Preparation (The "Noise" Reduction)

The Challenge: Protein Precipitation (PPT) leaves >90% of phospholipids in the sample. These co-elute with 1-PP, causing massive signal suppression. The Solution: Switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Why MCX? (The Mechanism) 1-PP is a basic amine. By using MCX, we utilize a dual-retention mechanism:

  • Hydrophobic retention (Reverse Phase) for the parent Buspirone.

  • Ionic retention (Cation Exchange) for the polar 1-PP.

This allows us to wash the cartridge with 100% organic solvent (removing neutral matrix interferences) while the analytes remain "locked" by ionic bonds.

Recommended MCX Protocol

Note: This protocol assumes a 30 mg / 1 mL cartridge format.

StepSolvent/BufferVolumeMechanism / Rationale
1. Pre-treatment Plasma + 4% H3PO4 (1:1)400 µLAcidifies sample (pH < 3) to protonate 1-PP (ensure + charge).
2. Condition Methanol1 mLActivates hydrophobic pores.
3. Equilibrate Water1 mLPrepares sorbent for aqueous sample.
4. Load Pre-treated Sample~800 µLAnalytes bind via cation exchange (1-PP) and hydrophobic interaction (Buspirone).
5. Wash 1 2% Formic Acid in Water1 mLRemoves proteins and salts. Analytes remain bound.
6. Wash 2 100% Methanol 1 mLCRITICAL STEP. Removes neutral lipids/phospholipids. Analytes stay bound ionically.
7. Elute 5% NH4OH in Methanol2 x 250 µLHigh pH (>10) neutralizes the amine, breaking the ionic bond and releasing analytes.

Module 2: Chromatographic Separation (The "Signal" Focus)

The Challenge: On a standard C18 column, 1-PP elutes too early (k' < 1), often overlapping with the unretained salt peak. The Solution: Use a Pentafluorophenyl (PFP) or Polar-Embedded C18 column.

Why PFP? PFP phases offer "pi-pi" interactions and hydrogen bonding capacity that standard C18 lacks. This provides alternative selectivity for the pyrimidine ring of 1-PP, increasing retention time without requiring highly aqueous mobile phases that reduce desolvation efficiency.

Visualizing the Separation Logic

G Start Start: Low SNR for 1-PP CheckRT Is Retention Factor (k') < 1.5? Start->CheckRT MatrixCheck Perform Post-Column Infusion CheckRT->MatrixCheck No BranchC18 Standard C18 CheckRT->BranchC18 Yes ResultGood Resolved Peak (High Ionization Efficiency) MatrixCheck->ResultGood No Suppression Zones ResultBad Ion Suppression (Co-elution with salts) BranchC18->ResultBad BranchPFP Switch to PFP / HILIC BranchPFP->ResultGood ResultBad->BranchPFP Optimization

Figure 1: Decision tree for chromatographic optimization. Moving away from standard C18 to PFP prevents the metabolite from eluting in the suppression zone.

Module 3: Mass Spectrometry Optimization

The Challenge: 1-PP (MW 164) produces low-mass fragments that often have high background noise in the low m/z range. The Solution: Optimize Collision Energy (CE) for specific, unique transitions and ensure adequate Declustering Potential (DP) to prevent in-source fragmentation.

Optimized MRM Transitions
AnalytePrecursor (m/z)Product (m/z)RoleNotes
Buspirone 386.2122.1QuantifierPyrimidinyl fragment (stable).[1]
1-PP 165.1122.1QuantifierCommon fragment with parent; requires chromatographic separation.
1-PP 165.1108.1QualifierLower noise, good for confirmation.
d8-Buspirone 394.3122.1Internal StdCorrects for extraction variability.

Critical Technical Note: Because Buspirone and 1-PP share the same product ion (m/z 122.1) and 1-PP can be formed via in-source fragmentation of Buspirone, chromatographic resolution is non-negotiable . If they co-elute, the fragmentation of Buspirone in the source will mimic 1-PP, leading to falsely elevated metabolite concentrations.

Module 4: Troubleshooting & FAQs

Q1: I switched to SPE, but my 1-PP recovery is still <50%. Why? A: You likely washed with a solvent that was too strong or the pH was incorrect.

  • Check: Did you acidify the sample before loading? If the pH > 8 during loading, 1-PP will be neutral and won't bind to the cation exchange sites.

  • Check: Did you elute with fresh 5% ammonium hydroxide? Ammonia is volatile; if your elution solvent is old, the pH may have dropped below 10, failing to release the drug.

Q2: My 1-PP calibration curve is non-linear at the lower end. A: This is a classic symptom of adsorption. 1-PP is a secondary amine and sticks to glass silanols.

  • Fix: Use polypropylene vials and inserts.

  • Fix: Add 0.1% formic acid to your injection solvent to keep the amine protonated and less likely to adsorb to surfaces.

Q3: How do I validate that "Matrix Effects" are gone? A: Perform a Post-Column Infusion experiment.

  • Infuse a constant stream of 1-PP standard into the MS source.

  • Inject a "blank" extracted plasma sample via the LC.

  • Monitor the baseline. If you see a dip (suppression) or a hump (enhancement) at the retention time of 1-PP, your cleanup is insufficient.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
High Backpressure Particulates from PPTSwitch to SPE or filter samples (0.2 µm).
Ghost Peaks (1-PP) Carryover1-PP sticks to the needle. Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) with 0.1% Formic Acid.[2][3]
Signal Drift Source ContaminationDivert the LC flow to waste for the first 1 min and last 2 mins of the run to prevent salts/lipids from entering the MS.

Visualizing the Extraction Workflow

SPE_Workflow cluster_0 Mixed-Mode Cation Exchange (MCX) Mechanism Step1 LOAD (pH 3) Buspirone: Hydrophobic Bind 1-PP: Ionic Bind (+) Step2 WASH 1 (Aq Acid) Removes Salts/Proteins Step1->Step2 Retains Analytes Step3 WASH 2 (100% MeOH) Removes Phospholipids (Crucial for SNR) Step2->Step3 Clean Matrix Step4 ELUTE (pH 11) Neutralize Amine Release Analytes Step3->Step4 Recover Analytes

Figure 2: The MCX extraction logic. The ability to use 100% Methanol in Step 3 without losing the analyte is the key advantage over C18 SPE.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Rajawat, N. S., & Gupta, A. (2025). A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma. Analytical Methods. Retrieved from [Link]

  • PubChem. (2025).[1][4] 1-(2-Pyrimidinyl)piperazine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Chambers, E., et al. (2014). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Bioanalysis. Retrieved from [Link]

Sources

Validation & Comparative

Precision in Pharmacokinetics: Cross-Reactivity Assessment of Antibodies for Buspirone and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "False High" Challenge

In pharmacokinetic (PK) profiling of Buspirone (an azapirone anxiolytic), researchers frequently encounter a critical analytical artifact: the "False High" phenomenon. Buspirone undergoes extensive first-pass metabolism by CYP3A4, generating metabolites that circulate at concentrations significantly higher than the parent drug.[1]

The most problematic of these are 1-(2-Pyrimidinyl)piperazine (1-PP) and 6-Hydroxybuspirone (6-OH-Bus) .

If your immunoassay utilizes an antibody raised against an epitope shared by these metabolites (specifically the piperazine moiety), your assay will not measure Buspirone; it will measure the sum of the drug and its accumulated metabolites. This guide provides a technical framework for selecting antibodies based on hapten design and validating them against LC-MS/MS gold standards.

The Metabolic Landscape: Why Specificity Fails

To understand antibody failure, we must first map the target's biological fate. Buspirone is not a stable endpoint; it is a transient precursor.

Metabolic Pathway Visualization

The following diagram illustrates the degradation of Buspirone into its major interfering metabolites. Note that 1-PP accumulates to levels higher than the parent drug and has a longer half-life (approx. 6 hours vs. 2-3 hours for Buspirone).[1]

BuspironeMetabolism cluster_legend Antibody Risk Zones Buspirone Buspirone (Parent Drug) CYP3A4 CYP3A4 (Liver) Buspirone->CYP3A4 OnePP 1-PP (Major Metabolite) *High Accumulation* CYP3A4->OnePP N-dealkylation (Cleavage) SixOH 6-OH-Buspirone (Active Metabolite) CYP3A4->SixOH Hydroxylation (Spiro Ring) FiveOH 5-OH-Buspirone CYP3A4->FiveOH Hydroxylation Risk1 Risk A: Antibodies targeting Piperazine ring bind 1-PP Risk2 Risk B: Antibodies targeting Spiro ring bind 6-OH-Bus

Figure 1: CYP3A4-mediated metabolism of Buspirone.[1][2][3][4] The cleavage into 1-PP removes the azaspirodecane ring, creating a distinct structural entity that retains the piperazine epitope.

Comparative Analysis: Antibody Selection Strategy

The "quality" of an antibody for Buspirone PK is defined by its Immunogen Design (where the hapten was conjugated to the carrier protein).

Comparison of Antibody Classes
FeatureClass A: Piperazine-Directed Class B: Spiro-Directed Class C: Linker-Directed
Immunogen Site Conjugation via the azaspirodecane ring, exposing the piperazine tail.Conjugation via the piperazine ring, exposing the azaspirodecane dione.Conjugation via the butyl linker chain.
Primary Risk Catastrophic Cross-Reactivity with 1-PP. High Cross-Reactivity with 6-OH-Bus. Moderate risk for both; highly dependent on linker length.
1-PP Reactivity 40% - 100% (Avoid for PK)< 1% (Ideal for Parent PK)< 5%
6-OH Reactivity < 10%20% - 60%10% - 30%
Best Use Case Toxicology screening (detects any usage).Specific Parent Drug PK (with validation).General screening.
Technical Insight
  • Class A (Polyclonal/Piperazine): Historically common in early RIAs. Because 1-PP circulates at higher concentrations than Buspirone, these assays often yielded PK curves with artificially extended half-lives.

  • Class B (Monoclonal/Spiro): The preferred choice for modern PK. While 6-OH-Bus interference is possible, the structural change (hydroxylation) on the ring provides enough steric hindrance to allow for the selection of specific clones that bind Buspirone but exclude the hydroxylated form.

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, do not rely on manufacturer claims. You must validate cross-reactivity in your specific matrix (plasma/serum).

Protocol: Competitive ELISA for Cross-Reactivity Assessment

Objective: Determine the IC50 (concentration inhibiting 50% binding) of the metabolites relative to the parent drug.

Reagents Required:
  • Capture Surface: Goat anti-Rabbit IgG (if using Polyclonal) or Anti-Mouse IgG (if Monoclonal).

  • Primary Antibody: Anti-Buspirone (Candidate Ab).

  • Tracer: Buspirone-HRP conjugate (Must be heterologous to the immunogen to avoid "linker recognition").

  • Analytes: Pure standards of Buspirone, 1-PP, and 6-OH-Bus.

Workflow Diagram

ELISA_Protocol Step1 1. Plate Coating Coat wells with Secondary Ab (e.g., Goat anti-Mouse IgG) Step2 2. Standard Prep Prepare serial dilutions of: - Buspirone (Parent) - 1-PP (Metabolite A) - 6-OH-Bus (Metabolite B) Step1->Step2 Step3 3. Competition Step Add Standard + HRP-Conjugate + Primary Ab (Incubate 1 hr @ RT) Step2->Step3 Step4 4. Wash & Develop Wash 3x -> Add TMB Substrate Stop with H2SO4 Step3->Step4 Step5 5. Data Analysis Plot %B/B0 vs. Log Concentration Calculate % Cross-Reactivity Step4->Step5

Figure 2: Competitive ELISA workflow. In this format, high cross-reactivity results in a signal reduction similar to the parent drug.

Calculation of Cross-Reactivity (%CR)

Calculate %CR using the mass-displacement method at the IC50 point:



  • Pass Criteria:

    • 1-PP: < 1.0%

    • 6-OH-Bus: < 5.0%[1][5][6]

Validation Against Gold Standard (LC-MS/MS)

Trustworthiness in bioanalysis requires orthogonal validation. Immunoassay results must be correlated with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Correlation Experiment
  • Sample Set: Collect 20 incurred plasma samples from subjects dosed with Buspirone (time points: 0.5h to 24h).

  • Method A: Analyze via Candidate Immunoassay.

  • Method B: Analyze via LC-MS/MS (monitoring transitions m/z 386.2 → 122.1 for Buspirone and m/z 165.1 → 122.1 for 1-PP).

  • Analysis:

    • Perform Bland-Altman analysis.

    • Warning Sign: If Immunoassay concentration > LC-MS/MS concentration at late time points (6h+), your antibody is cross-reacting with the accumulating 1-PP metabolite.

References

  • Zhu, M., et al. (2005). "Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes." Drug Metabolism and Disposition.

  • Wong, H., et al. (2007). "6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats." Drug Metabolism and Disposition.

  • Caccia, S., et al. (1986). "1-(2-Pyrimidinyl)-piperazine as active metabolite of buspirone in man and rat." Pharmacology.[1][6][7][8][9]

  • Bristol-Myers Squibb. (2000). "BuSpar (Buspirone HCl) Clinical Pharmacology & Biopharmaceutics Review." FDA Access Data.

  • Mahmood, I., & Sahajwalla, C. (1999). "Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug." Clinical Pharmacokinetics.

Sources

Pharmacokinetic profile comparison of buspirone versus its hydroxylated metabolites

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Pharmacokinetic Guide: Buspirone and Its Hydroxylated Metabolites

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of the anxiolytic agent buspirone and its principal hydroxylated metabolites. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to elucidate the complex interplay between the parent drug and its metabolic products. We will explore the causal relationships behind experimental designs and present self-validating protocols to ensure scientific rigor.

Introduction: The Clinical Significance of Buspirone and Its Metabolic Profile

Buspirone is a non-benzodiazepine anxiolytic primarily prescribed for generalized anxiety disorder.[1][2] Unlike many anxiolytics, it does not produce significant sedation or dependence.[1][2] Its mechanism of action is complex, primarily involving partial agonism at serotonin 5-HT1A receptors.[1] However, the clinical effects of buspirone are not solely attributable to the parent compound. Following oral administration, buspirone undergoes extensive first-pass metabolism, leading to the formation of several metabolites, some of which are pharmacologically active and contribute significantly to the drug's overall therapeutic and side-effect profile.[1][3][4] Understanding the distinct pharmacokinetic characteristics of buspirone versus its hydroxylated metabolites is therefore critical for optimizing therapeutic strategies and predicting drug-drug interactions.

The primary metabolic pathways for buspirone involve oxidation, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3][5] This process yields hydroxylated derivatives, such as 6-hydroxybuspirone, and an active metabolite formed through N-dealkylation, 1-(2-pyrimidinyl)piperazine (1-PP).[3][5][6] Notably, the plasma concentrations of some of these metabolites, particularly 6-hydroxybuspirone, can be substantially higher than those of the parent drug.[1][7]

Visualizing the Metabolic Journey of Buspirone

To appreciate the comparative pharmacokinetics, it is essential to first visualize the metabolic transformation of buspirone. The following diagram illustrates the primary metabolic pathways.

Buspirone_Metabolism Buspirone Buspirone Metabolites Major Metabolites Buspirone->Metabolites CYP3A4 (Liver) 6-OH-Buspirone 6-Hydroxybuspirone (Active) Metabolites->6-OH-Buspirone Hydroxylation 1-PP 1-(2-pyrimidinyl)piperazine (1-PP) (Active) Metabolites->1-PP N-dealkylation Other_Metabolites Other Hydroxylated and N-Oxide Metabolites Metabolites->Other_Metabolites Oxidation

Caption: Primary metabolic pathways of buspirone mediated by CYP3A4.

Comparative Pharmacokinetic Profiles

The following sections detail the key pharmacokinetic parameters of buspirone and its major hydroxylated metabolite, 6-hydroxybuspirone, as well as the active metabolite 1-PP.

Buspirone: The Parent Drug
  • Absorption and Bioavailability: Buspirone is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) reached within 40 to 90 minutes.[3][8] However, it is subject to extensive first-pass metabolism in the liver, resulting in a low absolute oral bioavailability of approximately 4%.[8][9][10] The administration of buspirone with food can significantly increase its bioavailability by reducing the extent of first-pass metabolism.[4][9][10]

  • Distribution: Buspirone is widely distributed throughout the body, with a large volume of distribution of 5.3 L/kg.[9][10] It is approximately 86-95% bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[3][4]

  • Metabolism: As previously mentioned, buspirone is primarily metabolized by CYP3A4 through oxidation.[1][3][5] This extensive metabolism is the primary reason for its low bioavailability.

  • Elimination: The elimination half-life of unchanged buspirone is relatively short, ranging from 2 to 3 hours.[1][3] Elimination occurs primarily through the excretion of its metabolites in the urine (29-63%) and feces (18-38%).[3] Less than 1% of the parent drug is excreted unchanged.[10]

6-Hydroxybuspirone: The Predominant Hydroxylated Metabolite
  • Formation and Plasma Concentrations: 6-hydroxybuspirone is a major metabolite of buspirone, formed through hydroxylation by CYP3A4.[1][11] Strikingly, after oral administration of buspirone, the plasma concentrations of 6-hydroxybuspirone are approximately 40-fold greater than those of the parent drug.[1][7] This highlights the extensive first-pass metabolism of buspirone to this particular metabolite.

  • Pharmacological Activity: Importantly, 6-hydroxybuspirone is not an inactive byproduct. It is an active metabolite that acts as a partial agonist at 5-HT1A receptors, similar to buspirone itself.[1][12] Given its substantially higher plasma concentrations, it is likely that 6-hydroxybuspirone contributes significantly to the overall clinical effects of buspirone.[1][13]

  • Pharmacokinetics: Preclinical studies in rats have shown that the pharmacokinetic profile of 6-hydroxybuspirone is similar to that of buspirone in terms of plasma clearance and volume of distribution.[13] However, its oral bioavailability is significantly higher than that of buspirone.[13] Human studies have also demonstrated that direct administration of 6-hydroxybuspirone results in 2- to 3-fold greater exposure compared to the administration of buspirone.[14]

1-(2-pyrimidinyl)piperazine (1-PP): The Other Key Active Metabolite
  • Formation and Pharmacological Activity: 1-PP is another major, pharmacologically active metabolite of buspirone, formed via N-dealkylation.[9][10] It possesses a different pharmacological profile than buspirone and 6-hydroxybuspirone, acting as a potent antagonist at α2-adrenergic receptors.[1] This activity may contribute to some of the noradrenergic and dopaminergic effects observed with buspirone treatment.[1] The anxiolytic activity of 1-PP is considered to be about a quarter of that of buspirone.[8][15]

  • Pharmacokinetics: Following oral buspirone administration, 1-PP also circulates at higher levels than the parent drug.[1] It has a longer elimination half-life (approximately 6.1 hours) than buspirone.[8] In rat studies, the clearance of 1-PP was found to be lower and its terminal elimination half-life longer than that of buspirone.[16][17]

Quantitative Pharmacokinetic Data Summary

The following table provides a comparative summary of the key pharmacokinetic parameters for buspirone and its major metabolites.

ParameterBuspirone6-Hydroxybuspirone1-(2-pyrimidinyl)piperazine (1-PP)
Time to Peak (Tmax) 0.7 - 1.5 hours[1]Rapidly formed after buspirone administration[7]-
Bioavailability (Oral) ~4%[1][9][10]Higher than buspirone[13]-
Plasma Protein Binding ~86-95%[3][4]--
Volume of Distribution (Vd) 5.3 L/kg[9][10]Similar to buspirone (in rats)[13]-
Elimination Half-life (t½) 2 - 11 hours (mean range)[1]1.2 hours (in rats)[13]~6.1 hours[8]
Primary Metabolizing Enzyme CYP3A4[1][3][5]Formed by CYP3A4[11]Formed by CYP3A4[5]
Relative Plasma Exposure 1x~40x higher than buspirone[1][7]Higher than buspirone[1]

Note: Some parameters for the metabolites are not as extensively characterized in humans as they are for the parent drug.

Experimental Protocols for Pharmacokinetic Analysis

The determination of the pharmacokinetic profiles of buspirone and its metabolites requires robust and validated analytical methodologies. A common and reliable approach involves high-performance liquid chromatography (HPLC) coupled with an appropriate detection method.

Workflow for Plasma Sample Analysis

The following diagram outlines a typical experimental workflow for the quantification of buspirone and its metabolites in plasma samples.

PK_Analysis_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis Blood_Sample Collect Venous Blood Samples (e.g., at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h post-dose) Plasma_Separation Separate Plasma via Centrifugation Blood_Sample->Plasma_Separation Internal_Standard Add Internal Standard Plasma_Separation->Internal_Standard Sample_Precipitation Protein Precipitation (e.g., with acetonitrile) HPLC HPLC Separation (Reversed-phase column) Sample_Precipitation->HPLC Internal_Standard->Sample_Precipitation Detection Detection (e.g., Fluorescence or Mass Spectrometry) HPLC->Detection Quantification Quantification using Calibration Curve Detection->Quantification PK_Modeling Pharmacokinetic Modeling Software Quantification->PK_Modeling Parameter_Calculation Calculate PK Parameters (Cmax, Tmax, AUC, t½, etc.) PK_Modeling->Parameter_Calculation

Sources

Spectroscopic Strategies for the Unambiguous Differentiation of 6,10-Dihydroxy Buspirone from its Metabolite Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Metabolism and Pharmaceutical Analysis

Abstract

The anxiolytic drug buspirone undergoes extensive metabolism, yielding a complex array of structurally similar metabolites. Among these, the dihydroxylated variant, 6,10-Dihydroxy Buspirone, presents a significant analytical challenge due to the presence of numerous positional isomers. This guide provides a comprehensive overview of spectroscopic techniques for the definitive identification and differentiation of this compound from other hydroxylated metabolites. We delve into the nuances of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, offering both theoretical insights and practical experimental guidance. By understanding the principles of how hydroxylation at different positions influences spectroscopic behavior, researchers can develop robust analytical methods for precise metabolite identification, a critical step in drug development and pharmacokinetic studies.

Introduction: The Challenge of Buspirone Metabolism

Buspirone, an azapirone anti-anxiety agent, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] The primary metabolic pathways include hydroxylation and N-dealkylation, leading to a variety of pharmacologically active and inactive metabolites.[1] While monohydroxylated species are common, further oxidation can lead to dihydroxylated variants, such as this compound. The structural similarity among these isomers necessitates sophisticated analytical strategies for their individual characterization.

This guide focuses on the spectroscopic differentiation of this compound from other key metabolites, including monohydroxylated isomers (e.g., 6-Hydroxybuspirone) and other dihydroxylated counterparts.

Mass Spectrometry: A Primary Tool for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for identifying and quantifying drug metabolites in complex biological matrices.[1][3] The high sensitivity and structural information provided by MS/MS are invaluable for distinguishing between isomers.

Key Distinguishing Features in Mass Spectra

The differentiation of hydroxylated buspirone isomers by mass spectrometry relies on subtle but significant differences in their fragmentation patterns. The position of the hydroxyl group(s) influences the stability of the precursor and fragment ions, leading to unique product ion spectra.

Table 1: Key Mass Spectrometric Data for Buspirone and its Hydroxylated Metabolites

CompoundMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z) and their Significance
BuspironeC₂₁H₃₁N₅O₂386.25222 (cleavage of the butyl chain), 122 (pyrimidinylpiperazine moiety)[4][5]
Monohydroxy-buspirone (e.g., 6-Hydroxybuspirone)C₂₁H₃₁N₅O₃402.25[6]238 (hydroxylated spiro-decanedione moiety), 122 (pyrimidinylpiperazine moiety)
This compound C₂₁H₃₁N₅O₄418.24Theoretical: 254 (dihydroxylated spiro-decanedione moiety), 122 (pyrimidinylpiperazine moiety)
Fragmentation Pathways and Isomer Differentiation

The primary fragmentation of buspirone involves the cleavage of the N-butyl bond connecting the piperazine ring to the spiro-decanedione moiety.[4] This typically results in a prominent fragment ion corresponding to the pyrimidinylpiperazine group (m/z 122).

For hydroxylated metabolites, the position of the hydroxyl group influences the subsequent fragmentation of the spiro-decanedione portion of the molecule.

cluster_buspirone Buspirone Fragmentation cluster_hydroxy Hydroxylated Buspirone Fragmentation cluster_dihydroxy This compound (Theoretical) Buspirone Buspirone [M+H]⁺ = 386 Fragment_222 Spiro-decanedione moiety m/z = 222 Buspirone->Fragment_222 Butyl chain cleavage Fragment_122 Pyrimidinylpiperazine m/z = 122 Buspirone->Fragment_122 Butyl chain cleavage Hydroxy_Buspirone Monohydroxy-Buspirone [M+H]⁺ = 402 Fragment_238 Hydroxylated Spiro-decanedione m/z = 238 Hydroxy_Buspirone->Fragment_238 Butyl chain cleavage Fragment_122_2 Pyrimidinylpiperazine m/z = 122 Hydroxy_Buspirone->Fragment_122_2 Butyl chain cleavage Dihydroxy_Buspirone This compound [M+H]⁺ = 418 Fragment_254 Dihydroxylated Spiro-decanedione m/z = 254 Dihydroxy_Buspirone->Fragment_254 Butyl chain cleavage Fragment_122_3 Pyrimidinylpiperazine m/z = 122 Dihydroxy_Buspirone->Fragment_122_3 Butyl chain cleavage

Caption: Proposed fragmentation pathways of buspirone and its hydroxylated metabolites.

While the pyrimidinylpiperazine fragment at m/z 122 will be common to most metabolites, the mass of the other fragment will indicate the degree of hydroxylation on the spiro-decanedione moiety. For this compound, a fragment at m/z 254 would be expected. The relative abundances of these fragments and any further fragmentation can help to pinpoint the locations of the hydroxyl groups.

Experimental Protocol: LC-MS/MS for Metabolite Profiling
  • Sample Preparation: Metabolites are typically extracted from biological matrices (e.g., plasma, urine, liver microsomes) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Chromatographic Separation: Reverse-phase high-performance liquid chromatography (HPLC) is commonly employed to separate the metabolites prior to mass analysis. A gradient elution with a C18 column is often effective.

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Full Scan (MS1): Acquire full scan spectra to identify the protonated molecules of buspirone and its potential metabolites ([M+H]⁺).

    • Product Ion Scan (MS/MS): Perform product ion scans on the precursor ions of interest (e.g., m/z 402 for monohydroxylated, m/z 418 for dihydroxylated) to generate fragmentation patterns.

    • Data Analysis: Compare the fragmentation patterns of unknown metabolites to those of reference standards or to theoretical fragmentation pathways to elucidate the structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides unparalleled detail about the chemical environment of each atom in a molecule, making it the most powerful tool for unambiguous structure determination and isomer differentiation.[7]

Key Distinguishing Features in NMR Spectra

The introduction of hydroxyl groups into the buspirone scaffold induces significant changes in the NMR spectrum, particularly in the chemical shifts of nearby protons and carbons.

  • Chemical Shifts: Protons and carbons attached to or near the carbon bearing the hydroxyl group will experience a downfield shift due to the electron-withdrawing nature of the oxygen atom. The magnitude of this shift can help to identify the position of hydroxylation.

  • Coupling Constants: Changes in the dihedral angles between protons due to the presence of a hydroxyl group can alter the observed coupling constants, providing further structural information.

Table 2: Representative ¹H NMR Chemical Shifts for 6-Hydroxybuspirone

ProtonChemical Shift (δ, ppm)Multiplicity
Pyrimidine-H8.30doublet
Pyrimidine-H6.48triplet
CH-OH4.20singlet
Piperazine-H3.83-3.72multiplet
OH3.55singlet
Data obtained from US Patent 6,686,361 B2.
Differentiating Isomers with NMR

By carefully analyzing the 1D and 2D NMR spectra, it is possible to distinguish between different hydroxylated isomers. For this compound, one would expect to see two distinct proton signals corresponding to the two CH-OH groups, as well as significant downfield shifts for the protons and carbons at positions 6 and 10 of the spiro-decanedione ring system.

cluster_workflow NMR-Based Isomer Differentiation Workflow Acquire_1D Acquire 1D ¹H and ¹³C NMR Spectra Identify_Signals Identify number of signals and chemical shifts Acquire_1D->Identify_Signals Compare_Parent Compare with Buspirone Spectrum Identify_Signals->Compare_Parent Identify_Downfield Identify downfield-shifted signals (protons and carbons near -OH) Compare_Parent->Identify_Downfield Acquire_2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Identify_Downfield->Acquire_2D Establish_Connectivity Establish connectivity and confirm hydroxylation sites Acquire_2D->Establish_Connectivity Structure_Elucidation Unambiguous Structure Elucidation Establish_Connectivity->Structure_Elucidation

Caption: A typical workflow for the structural elucidation of buspirone metabolites using NMR.
Experimental Protocol: NMR Analysis of Metabolites
  • Sample Preparation: Purified metabolites are dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra to obtain initial information on the chemical shifts and multiplicities.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for piecing together the molecular structure.

  • Data Analysis: Integrate all 1D and 2D NMR data to assign all proton and carbon signals and definitively determine the positions of the hydroxyl groups.

UV-Vis Spectroscopy: A Complementary Technique

While not as structurally informative as MS or NMR, UV-Vis spectroscopy can serve as a complementary technique, particularly in a chromatographic setup with a diode array detector (DAD).

The pyrimidine chromophore in the buspirone molecule is responsible for its characteristic UV absorbance. While hydroxylation on the spiro-decanedione ring is unlikely to cause a major shift in the maximum absorbance wavelength (λmax), it may subtly alter the overall spectral shape. The primary utility of UV-Vis in this context is for the initial detection and quantification of buspirone and its metabolites during LC analysis. Buspirone and its metabolites are typically monitored at around 240-250 nm.[8][9]

Conclusion

The definitive spectroscopic differentiation of this compound from its isomers is a challenging but achievable task. A multi-faceted approach employing high-resolution mass spectrometry and comprehensive NMR analysis is essential. While MS/MS provides crucial information on molecular weight and fragmentation, NMR remains the ultimate tool for unambiguous structure elucidation. UV-Vis spectroscopy serves as a valuable complementary detection method in liquid chromatography. By applying the principles and experimental protocols outlined in this guide, researchers can confidently identify and characterize buspirone metabolites, contributing to a deeper understanding of its pharmacology and facilitating the development of safer and more effective therapeutics.

References

  • BenchChem. (2025). Application Note: Identification of Buspirone Metabolites Using Ion Trap Mass Spectrometry.
  • ResearchGate. (n.d.). Hydroxy metabolites of buspirone [M+H] + (C 21 H 32 N 5 O 3 ) = m/z 402.2505 were extracted from the MS TOF spectrum.
  • BenchChem. (2025). Application Note: High-Resolution Separation of Buspirone and its Metabolites using Capillary Liquid Chromatography.
  • Perreault, M., & Ruel, R. (2003). Electrospray mass spectrometric studies of noncovalent complexes of buspirone hydrochloride and other serotonin 5-HT(1A) receptor ligands containing arylpiperazine moieties. Rapid communications in mass spectrometry : RCM, 17(18), 2139–2146. [Link]

  • el-Gindy, A. (1988). Determination of a buspirone metabolite in plasma samples. Journal of pharmaceutical and biomedical analysis, 6(6-8), 945–948. [Link]

  • National Center for Biotechnology Information. (n.d.). Buspirone. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometric investigation of buspirone drug in comparison with thermal analyses and MO-calculations.
  • Thermo Fisher Scientific. (n.d.).
  • Kartal, M., Khedr, A., & Sakr, A. (2000). Stability-indicating high-performance liquid chromatographic assay of buspirone HCl.
  • De Witte, B., Van Langenhove, H., Demeestere, K., & Dewulf, J. (n.d.). Buspirone fragmentation to product ions with an m/z of 222, 180, and 122, respectively; detection based on MSn.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Xu, M., & Bartlett, M. G. (2006). Hybrid triple quadrupole-linear ion trap mass spectrometry in fragmentation mechanism studies: application to structure elucidation of buspirone and one of its metabolites. Journal of mass spectrometry : JMS, 41(12), 1597–1608. [Link]

  • Gomaa, M. M., & El-Kosasy, A. M. (2021). Development of Spectrophotometeric Methods for the Determination of Anti Anxiety Drug Buspirone Hydrochloride in Different Form. Trade Science Inc.
  • Gammans, R. E., Mayol, R. F., & LaBudde, J. A. (1986). Metabolism and disposition of buspirone. The American journal of medicine, 80(3B), 41–51.
  • Kurien, J., Kurian, T., & Mathew, A. (2012). Simple Spectrophotometric Determination of Buspirone Hydrochloride in Bulk Drug and Pharmaceutical Dosage Forms. Science & Society, 10(2), 147-154.

Sources

Technical Comparison Guide: Relative Response Factor Determination for 6,10-Dihydroxy Buspirone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the impurity profiling of Buspirone HCl, the quantification of 6,10-Dihydroxy Buspirone (CAS 658701-59-8) presents a specific challenge. As a di-hydroxylated metabolite and potential process degradant, its polarity differs significantly from the parent API, yet its chromophore—the 2-pyrimidinyl moiety—remains structurally intact.

Accurate quantification is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. Relying on an unverified Area% (assuming Relative Response Factor, RRF = 1.0) poses a compliance risk:

  • Overestimation: Leads to false OOS (Out of Specification) results and batch rejection.

  • Underestimation: Risks releasing batches with toxicologically significant impurity levels.

This guide compares the two primary methodologies for determining the RRF of this compound: the Conventional HPLC-UV Slope Method (Gold Standard) and the Quantitative NMR (qNMR) approach (Orthogonal Alternative).

Structural Basis of Detection

To understand the RRF, we must analyze the chromophore.

  • Buspirone Chromophore: The UV absorption at typical monitoring wavelengths (236 nm - 240 nm) is driven by the 2-pyrimidinylpiperazine system.

  • Impurity Modification: this compound is modified on the azaspiro[4.5]decane ring system.

  • Hypothesis: Since the hydroxylation occurs on the saturated spiro-ring—distal from the pyrimidine chromophore—the molar extinction coefficient (

    
    ) is expected to remain similar to the parent. However, changes in solvation shells due to the two hydroxyl groups can cause minor shifts in 
    
    
    
    and absorptivity, necessitating experimental RRF determination rather than theoretical assumption.
Diagram 1: Structural Impact on UV Response

G cluster_0 Buspirone Structure cluster_1 6,10-Dihydroxy Modification Node1 Pyrimidine Ring (Primary Chromophore) Node2 Azaspiro Decane Ring (Saturated Scaffold) Node1->Node2 Linked by butyl chain Node4 UV Absorbance Impact (Minimal Shift Expected) Node1->Node4 Chromophore Intact Node3 Hydroxylation at C6 & C10 (High Polarity Increase) Node2->Node3 Metabolic/Degradation Pathway Node3->Node4 Solvation Effects

Caption: Structural logic dictating the Relative Response Factor. The primary chromophore (blue) is preserved, while the modification (yellow) alters polarity/retention time.

Method A: The Benchmark (HPLC-UV Slope Method)

This is the regulatory "Gold Standard" as described in USP <1225> and ICH Q2 . It requires the isolation or synthesis of the impurity with high purity (>95%).

Experimental Protocol

Objective: Determine RRF by comparing the scalar response (slope) of the impurity against the API across a linear concentration range.

Reagents:

  • Standard: Buspirone HCl Reference Standard (Known Purity, e.g., 99.8%).

  • Impurity: this compound (Isolated/Synthesized, Purity determined by TGA/ROI or qNMR).

  • Solvent: Mobile Phase A (Phosphate Buffer pH 6.0) : Acetonitrile (80:20).

Workflow:

  • Preparation: Prepare stock solutions of Buspirone (1.0 mg/mL) and this compound (1.0 mg/mL).

  • Linearity Levels: Prepare 6 calibration levels for both compounds ranging from LOQ to 150% of the impurity specification limit (e.g., 0.5 µg/mL to 10 µg/mL).

  • HPLC Conditions:

    • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

    • Wavelength: 236 nm (Isosbestic point or max absorbance).

    • Flow Rate: 1.0 mL/min.

  • Injection: Inject each level in triplicate.

Calculation & Representative Data

The RRF is calculated as the ratio of the slopes:


[1]

Note: If the impurity standard purity is not 100%, correct the concentration before plotting.

Table 1: Representative Experimental Data (Simulated)

Concentration (µg/mL)Buspirone Area (mAUs)6,10-DiOH Buspirone Area (mAUs)
0.5012,50011,800
1.0025,10023,500
2.5062,80058,900
5.00125,500118,200
7.50188,000176,500
10.00251,200236,100

Regression Analysis:

  • Buspirone Slope (

    
    ):  25,120
    
  • Impurity Slope (

    
    ):  23,610
    
  • Calculation:

    
    
    

Interpretation: The impurity responds slightly less (94%) than the parent drug at this wavelength. If RRF were assumed to be 1.0, the impurity content would be underestimated by 6%.

Method B: The Orthogonal Approach (qNMR)[2]

When high-purity standards of this compound are unavailable or unstable, Quantitative NMR (qNMR) is the superior alternative. This method relies on the fundamental principle that NMR signal integration is directly proportional to the molar ratio of nuclei, independent of optical properties.

Principle

Instead of weighing a pure impurity standard to create a calibration curve (which introduces error if the impurity is hygroscopic or impure), qNMR uses an Internal Standard (IS) of known purity (e.g., Maleic Acid or TCNB) to determine the exact "active moiety" mass in the impurity solution.

Workflow
  • Dissolution: Dissolve ~10 mg of isolated this compound and ~10 mg of Internal Standard in Deuterated DMSO (

    
    ).
    
  • Acquisition: Acquire

    
    -NMR spectrum with long relaxation delay (
    
    
    
    ) to ensure full relaxation.
  • Quantification: Calculate the absolute content of the impurity using the IS integral.

  • HPLC Correlation: Inject the same NMR solution (diluted) into the HPLC.

  • RRF Calculation: Link the exact mass (from NMR) to the UV Area (from HPLC).

Diagram 2: RRF Determination Decision Tree

RRF_Workflow Start Need RRF for This compound CheckStd Is High Purity (>95%) Standard Available? Start->CheckStd PathA Method A: HPLC-UV Slope CheckStd->PathA Yes PathB Method B: qNMR / HPLC CheckStd->PathB No / Unstable StepA1 Prepare Linearity Curves (API & Impurity) PathA->StepA1 StepB1 Mix Impurity with Internal Std (IS) PathB->StepB1 StepA2 Calculate Slopes StepA1->StepA2 Final Calculate RRF (Ratio of Responses) StepA2->Final StepB2 Determine Exact Mass via 1H-NMR StepB1->StepB2 StepB3 Inject Same Soln into HPLC-UV StepB2->StepB3 StepB3->Final

Caption: Decision framework for selecting between Slope Method and qNMR based on standard availability.

Comparative Analysis & Recommendation

FeatureMethod A: HPLC-UV SlopeMethod B: qNMR
Primary Requirement High purity reference standard of impurity.Structure confirmation + Internal Standard (IS).[2]
Accuracy High (assuming standard is pure).Very High (independent of impurity purity).
Robustness Susceptible to weighing errors and hygroscopicity.[2]Self-validating (mass balance via NMR).
Cost/Time High (synthesis/purification).[3]Medium (requires NMR access).
Regulatory Status Preferred for Phase 3/Commercial.Accepted for Phase 1/2 and R&D.
Senior Scientist Recommendation:

For This compound , the polarity shift suggests the RRF will be close to, but not exactly, 1.0 (likely 0.9–1.0 due to slight hypochromic effects of the hydroxyls on the distal ring).

  • For Early Development: Use Method B (qNMR) . It avoids the expensive iterative purification of the metabolite.

  • For Commercial Release/Validation: Establish the RRF using Method A . Once established (e.g., RRF = 0.94), this constant is hard-coded into the CDS (Chromatography Data System) for routine release testing.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[4][5][6] Available at: [Link]

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[4][5][6] Available at: [Link]

  • USP <1225> . Validation of Compendial Procedures. United States Pharmacopeia.[1][7][8] (Access via USP-NF Online).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 6,10-Dihydroxy Buspirone

[1][2]

Operational Abstract

Immediate Action Required: 6,10-Dihydroxy Buspirone is a hydroxylated metabolite of the anxiolytic Buspirone.[1][2] While it exhibits higher polarity than its parent compound, it retains the biologically active azapirone and pyrimidine pharmacophores.

Core Directive: Treat this compound as Non-RCRA Regulated Pharmaceutical Waste that requires High-Temperature Incineration . Under no circumstances should this compound be discharged into municipal sewer systems or disposed of in general landfill trash.

Parameter Operational Standard
Waste Stream Pharmaceutical / Chemical Destruction (High Heat)
Container Type Amber Glass (solids) or HDPE (liquids) with Teflon-lined caps
Labeling "Hazardous Waste - Pharmaceutical Metabolite - Toxic"
Incompatible With Strong Oxidizing Agents, Strong Acids
Destruction Method Incineration at >1000°C (2 seconds retention)

Hazard Profiling & Scientific Rationale

To ensure compliance and safety, we must understand why we dispose of this specific molecule in this manner.

Structural Persistence

This compound contains a pyrimidine ring and an azaspirodecane system .[1][2] These heterocyclic structures are chemically robust.

  • Aquatic Toxicity Risk: If flushed, the hydroxyl groups increase water solubility compared to Buspirone, potentially enhancing mobility in aquatic ecosystems. Serotonergic agents (5-HT1A agonists) can disrupt endocrine and behavioral functions in aquatic life even at trace concentrations [1].[1][2]

  • Thermal Decomposition: The pyrimidine moiety requires high activation energy to break down. Standard autoclaving is insufficient for chemical destruction; it only sterilizes biological contaminants.

The "Precautionary Principle" in R&D

As a metabolite often used in DMPK (Drug Metabolism and Pharmacokinetics) studies, specific toxicological data (LD50) for this compound is often sparse compared to the parent drug.[1] Therefore, laboratory safety protocols must default to the Parent Compound Proxy Rule :

  • Assume Toxicity: Treat as Category 3 (Toxic if Swallowed) similar to Buspirone HCl [2].[3][4]

  • Assume Potency: Handle as a potent API (Active Pharmaceutical Ingredient).

Step-by-Step Disposal Protocol

Phase 1: Segregation at the Bench

Objective: Prevent cross-contamination and dangerous reactions.

  • Isolate: Do not mix this compound waste with oxidizers (e.g., peroxides, nitric acid).[1][2] The hydroxyl groups can be reactive sites for oxidation, potentially generating exothermic heat.

  • Matrix Identification:

    • Pure Standard: Segregate into "Solid Chemical Waste."

    • Biological Samples (e.g., Plasma/Urine from DMPK): If the metabolite is in a biological matrix, this is Mixed Waste . It must be treated primarily as Chemical Waste if the solvent load is high (e.g., acetonitrile precipitation), or Medical Waste if biological hazard predominates. Rule of Thumb: If it contains >10% organic solvent, it goes to Chemical Incineration.

Phase 2: Containment

Objective: Secure the material for transport.

  • Solids (Powder/Wipes): Place in a wide-mouth high-density polyethylene (HDPE) jar or amber glass jar.

  • Liquids (Stock Solutions):

    • Use glass vials with PTFE (Teflon) lined caps to prevent leaching.

    • Place vials inside a secondary containment bag (Ziploc type) before placing in the main waste drum.

    • Reasoning: This "nesting" prevents the breakage of small reference standard vials inside larger waste containers.

Phase 3: Labeling & Storage

Objective: Regulatory Compliance (EPA/OSHA).

  • Tagging: Apply a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Nomenclature: Do not use abbreviations. Write: "this compound - Pharmaceutical Waste."

  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat sources until pickup.

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound, ensuring the material ends up in the correct incineration stream.

DisposalWorkflowStartWaste Generation:This compoundDecisionMatrixIs the waste in aBiological Matrix (Plasma/Urine)?Start->DecisionMatrixPureChemPure Chemical / Solvent(Stock Solution/Powder)DecisionMatrix->PureChemNoMixedWasteMixed Waste(Bio + Chem)DecisionMatrix->MixedWasteYesSolidWasteSolid Waste Stream(Wipes, Weigh Boats)PureChem->SolidWasteSolidLiquidWasteLiquid Waste Stream(Halogenated/Non-Halogenated)PureChem->LiquidWasteLiquidSolventCheckOrganic Solvent Content> 10%?MixedWaste->SolventCheckSolventCheck->LiquidWasteYes (High Solvent)BioWasteBiomedical Waste Stream(Incineration Required)SolventCheck->BioWasteNo (Trace Solvent)ContainerContainment:HDPE or Amber Glass(Double Bagged)SolidWaste->ContainerLiquidWaste->ContainerBioWaste->ContainerLabelingLabeling:'Non-RCRA Pharm Waste''Toxic'Container->LabelingDestructionFinal Destruction:High-Temp Incineration(>1000°C)Labeling->Destruction

Figure 1: Decision logic for segregating this compound waste streams. Note the critical checkpoint for biological matrices common in DMPK studies.

Regulatory & Environmental Context

EPA Subpart P (The "Sewering Ban")

Under the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P), healthcare facilities and labs are prohibited from flushing hazardous pharmaceutical wastes [3].

  • Application: While R&D labs have specific exemptions, best practice dictates voluntary compliance with Subpart P for all novel metabolites to avoid "cradle-to-grave" liability.[1][2]

Incineration Specifications

The azapirone ring structure is stable. To ensure complete mineralization (conversion to CO2, H2O, and NOx), the waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of:

  • Chamber Temperature: Minimum 1000°C (1832°F).[2]

  • Residence Time: Minimum 2 seconds for gases in the secondary chamber.

  • Scrubbing: Wet scrubbers to neutralize any nitrogen oxides generated from the pyrimidine/piperazine rings.

Emergency Procedures

In case of Spillage (Solid/Powder):

  • PPE: Don double nitrile gloves, safety goggles, and a P95/N95 respirator (powders are easily inhaled).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Wipe up the material. Clean the surface with a soap/water solution, followed by an alcohol wipe.

  • Disposal: Place all cleanup materials into the Hazardous Waste container (Solid).

In case of Exposure:

  • Skin: Wash with soap and water for 15 minutes. The hydroxyl groups aid water solubility, making dermal decontamination with water effective.

  • Eyes: Flush for 15 minutes. Seek medical attention.

References

  • U.S. Environmental Protection Agency (EPA). (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Hazardous Waste Management. OSHA 3404-11R.[1][2] Available at: [Link]

  • PubChem. (n.d.). Compound Summary: Buspirone.[4][6][7] National Library of Medicine. Available at: [Link][1][2]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.